RN-9893 hydrochloride
描述
属性
IUPAC Name |
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOUAGDTULBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336746 | |
| Record name | RN-9893 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2109450-40-8 | |
| Record name | RN-9893 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RN-9893 Hydrochloride: A Technical Guide to its Mechanism of Action as a TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] This document provides an in-depth overview of the mechanism of action of RN-9893, detailing its inhibitory effects on TRPV4 and its selectivity over other TRP channels. It includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of the TRPV4 signaling pathway and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of TRPV4.
Core Mechanism of Action
This compound functions as a direct antagonist of the TRPV4 ion channel.[1][4] TRPV4 is a non-selective cation channel that is permeable to Ca²⁺ and is involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[5] It can be activated by a range of stimuli, including hypotonicity, mechanical stress, and synthetic agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).
The primary mechanism of action of RN-9893 is the inhibition of Ca²⁺ influx through the TRPV4 channel that is triggered by these stimuli. By blocking the channel, RN-9893 prevents the downstream signaling cascades that are initiated by the rise in intracellular calcium concentration.
Quantitative Data
The inhibitory potency and selectivity of RN-9893 have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Inhibitory Potency of RN-9893 against TRPV4
| Species | IC50 (nM) | Agonist |
| Human | 420 | 4α-PDD |
| Rat | 660 | 4α-PDD |
| Mouse | 320 | 4α-PDD |
Data compiled from multiple sources.[2][3]
Table 2: Selectivity Profile of RN-9893
| Target | IC50 (µM) |
| TRPV1 | >10 |
| TRPV3 | >30 |
| TRPM8 | >30 |
Data indicates a high degree of selectivity for TRPV4 over other related TRP channels.[6]
Signaling Pathway
The activation of the TRPV4 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. RN-9893 acts to block this initial step.
Caption: TRPV4 Signaling Pathway and Inhibition by RN-9893.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of RN-9893.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression of TRPV4, cells are transfected with a plasmid encoding the human, rat, or mouse TRPV4 gene using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.
Intracellular Calcium Influx Assay
This assay is fundamental to determining the inhibitory effect of RN-9893 on TRPV4 channel activation.
-
Principle: The assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a calcium-sensitive fluorescent dye. Antagonism is quantified by the reduction in the agonist-induced fluorescence signal in the presence of the inhibitor.
-
Materials:
-
HEK293 cells expressing the TRPV4 channel of interest.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
TRPV4 Agonist: 4α-Phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A.
-
Test Compound: this compound.
-
-
Procedure:
-
Cell Plating: Seed TRPV4-expressing HEK293 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence, then add the TRPV4 agonist (e.g., 4α-PDD at a final concentration equal to its EC₈₀) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. The inhibitory effect of RN-9893 is calculated as the percentage reduction of the agonist-induced response. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Caption: Experimental Workflow for a Calcium Influx Assay.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the TRPV4 ion channel. Its mechanism of action is centered on the direct blockade of the channel, thereby preventing the influx of calcium and subsequent cellular signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on TRPV4-related pathways and their therapeutic modulation. The high selectivity of RN-9893 makes it a valuable tool for investigating the physiological and pathophysiological roles of TRPV4.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. TRPV4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
RN-9893 Hydrochloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key player in a variety of physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols and quantitative data to support its characterization as a valuable tool for in vivo research.
Discovery of this compound
The discovery of this compound emerged from a focused screening and optimization program aimed at identifying orally bioavailable antagonists of the TRPV4 ion channel.[2][3] The lead identification process likely involved high-throughput screening of a compound library against cells expressing the TRPV4 channel, followed by medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
References
RN-9893 Hydrochloride: A Technical Guide to a Potent and Selective TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RN-9893 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document consolidates key data on its mechanism of action, potency, selectivity, and experimental applications, serving as a comprehensive resource for researchers in pharmacology and drug discovery.
Introduction: Understanding this compound
This compound is a small molecule inhibitor of the TRPV4 ion channel, which is known for its role in a wide array of physiological processes.[1][2] Chemically identified as N-[4-[[4-(1-Methylethyl)-1-piperazinyl]sulfonyl]phenyl]-2-nitro-4-(trifluoromethyl)benzamide hydrochloride, RN-9893 is a valuable pharmacological tool for investigating the function of TRPV4. Notably, it is orally bioavailable, making it suitable for a range of in vivo studies.[3]
The TRPV4 channel is a non-selective cation channel that is permeable to calcium.[2][4] It acts as a polymodal sensor, responding to a variety of stimuli including mechanical stress, changes in osmotic pressure, and temperature.[4][5][6] The activation of TRPV4 leads to an influx of calcium ions, which triggers a cascade of intracellular signaling events.[1][5] Given its broad expression in tissues such as the lungs, heart, kidneys, and sensory neurons, TRPV4 is implicated in numerous physiological and pathophysiological conditions.[4][7]
Mechanism of Action
This compound functions by directly antagonizing the TRPV4 channel. By binding to the channel, it prevents its opening in response to various stimuli. This blockade inhibits the influx of calcium ions into the cell, thereby modulating or halting the downstream signaling pathways that are typically initiated by TRPV4 activation.[1] This mechanism makes RN-9893 a powerful tool for studying the roles of TRPV4 in conditions like inflammation, pain, and tissue fibrosis.[1][5]
Quantitative Data
The efficacy and selectivity of this compound have been quantified in several studies. The following tables summarize the key data regarding its potency and selectivity profile.
Table 1: Potency of this compound Against TRPV4
| Species/Condition | IC50 Value | Reference |
| Human | 420 nM (0.42 µM) | [3] |
| Mouse | 320 nM | [8] |
| Rat | 660 nM (0.66 µM) | [3][8] |
| Rat (activated by 4α-PDD) | 0.57 µM | [3][9] |
| Rat (activated by hypotonicity) | 2.1 µM | [3][9] |
Table 2: Selectivity Profile of this compound
| Target | IC50 Value | Fold Selectivity over Human TRPV4 | Reference |
| TRPV4 (Human) | 420 nM | - | [3] |
| TRPV1 | >10 µM | >23-fold | [3][9] |
| TRPV3 | >30 µM | >71-fold | [3][9] |
| TRPM8 | ~30 µM | ~71-fold | [3][9] |
RN-9893 exhibits more than 15-fold selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8, and has been profiled against a panel of 54 other common biological targets with good selectivity.[9]
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization of this compound.
In Vitro Antagonism Assay: Calcium Influx Measurement
This protocol describes a common method to assess the antagonist activity of RN-9893 on TRPV4 channels expressed in a heterologous system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of RN-9893 against TRPV4 activation.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the target TRPV4 channel (human, mouse, or rat).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
TRPV4 Agonist: 4α-Phorbol 12,13-didecanoate (4α-PDD) or hypotonic solution (e.g., 20% reduction in osmolarity).
-
Test Compound: this compound, dissolved in a suitable solvent like DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Instrumentation: A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Culture and Plating: Culture the TRPV4-expressing HEK293 cells under standard conditions. Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer. Prepare a loading solution of the calcium indicator dye in the assay buffer and incubate with the cells for approximately 1 hour at 37°C.
-
Compound Incubation: After dye loading, wash the cells again with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Add the TRPV4 agonist (e.g., 4α-PDD) to all wells simultaneously using an automated dispenser. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the influx of intracellular calcium. Calculate the response for each concentration of RN-9893 relative to the control (agonist alone). Plot the dose-response curve and fit it using a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling Assay
This protocol outlines a general approach to determine the selectivity of RN-9893 against other related ion channels.
Objective: To assess the inhibitory activity of RN-9893 against other TRP channels (e.g., TRPV1, TRPV3, TRPM8).
Procedure:
-
Utilize cell lines individually expressing the off-target channels of interest (e.g., HEK293-hTRPV1).
-
Follow the same general procedure as the in vitro antagonism assay described above.
-
Use a specific agonist for each channel being tested (e.g., Capsaicin for TRPV1, Menthol for TRPM8).
-
Test RN-9893 at a range of concentrations, typically up to a high concentration (e.g., 30 µM) to determine the IC50 or the lack of significant inhibition.
-
The resulting IC50 values are then compared to the IC50 value for TRPV4 to determine the selectivity ratio.
Visualizations of Pathways and Workflows
The following diagrams illustrate the TRPV4 signaling pathway, the mechanism of RN-9893, and a typical experimental workflow.
Caption: TRPV4 Signaling Pathway Activation.
Caption: Mechanism of this compound Antagonism.
Caption: Workflow for In Vitro Calcium Influx Assay.
Applications in Research
This compound's characteristics as a potent and selective TRPV4 antagonist make it a critical tool for elucidating the role of TRPV4 in various physiological and pathological contexts. Its oral bioavailability further enhances its utility for in vivo proof-of-concept studies.
Key research areas where RN-9893 is valuable include:
-
Pain and Inflammation: Investigating the role of TRPV4 in neuropathic and inflammatory pain.[1]
-
Respiratory Diseases: Studying conditions like chronic cough and pulmonary edema, where TRPV4 is implicated in sensory nerve activation and barrier function.[10]
-
Cardiovascular Conditions: Exploring the involvement of TRPV4 in regulating vascular tone, blood pressure, and the pathophysiology of heart failure.[1][11]
-
Fibrotic Diseases: Examining the contribution of TRPV4 to fibrotic processes in organs like the heart and lungs.[6]
Conclusion
This compound is a well-characterized, potent, and selective TRPV4 antagonist. Its favorable pharmacological profile, including oral bioavailability, makes it an indispensable research tool for both in vitro and in vivo investigations into the multifaceted roles of the TRPV4 ion channel. The data and protocols presented in this guide offer a solid foundation for scientists and researchers aiming to leverage this compound in their studies.
References
- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Small Molecule Agonists and Antagonists of TRPV4 | Basicmedical Key [basicmedicalkey.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. mdpi.com [mdpi.com]
- 11. Congestive Heart Failure Cough: Is It a Sign It's Getting Worse? [healthline.com]
In-Depth Technical Guide: RN-9893 Hydrochloride (CAS: 2109450-40-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] As a member of the TRP channel family, TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological states, such as pain, inflammation, and cardiovascular disorders, has made it an attractive target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and available experimental data.
Chemical and Physical Properties
This compound is a synthetic, orally bioavailable small molecule.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2109450-40-8 | [1] |
| Chemical Name | N-[4-[[4-(1-Methylethyl)-1-piperazinyl]sulfonyl]phenyl]-2-nitro-4-(trifluoromethyl)benzamide hydrochloride | [1] |
| Molecular Formula | C₂₁H₂₃F₃N₄O₅S · HCl | [2][3] |
| Molecular Weight | 536.95 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO | [2][3] |
Pharmacology
Mechanism of Action
This compound functions as a direct antagonist of the TRPV4 ion channel.[1][3] TRPV4 channels are polymodal sensors activated by a range of stimuli, including hypotonicity, moderate heat, and synthetic agonists like 4α-phorbol 12,13-didecanoate (4α-PDD). Upon activation, TRPV4 allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and downstream cellular signaling. This compound blocks the channel pore, preventing ion influx and thereby inhibiting the cellular responses mediated by TRPV4 activation.
Figure 1: Mechanism of RN-9893 action on the TRPV4 signaling pathway.
Potency and Selectivity
This compound demonstrates high potency against TRPV4 channels from multiple species. It also exhibits significant selectivity for TRPV4 over other related TRP channels, making it a specific tool for studying TRPV4 function.
| Target | Species | IC₅₀ (nM) | Reference |
| TRPV4 | Human | 420 | [1][3] |
| TRPV4 | Rat | 660 | [1][3] |
| TRPV4 | Mouse | 320 | [1] |
| TRPV1 | - | 10,000 | [3] |
| TRPV3 | - | >30,000 | [3] |
| TRPM8 | - | 30,000 | [3] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the channel's activity.
This compound has been shown to inhibit rat TRPV4 (rTRPV4) activity induced by different agonists with varying potency.
| Agonist | IC₅₀ (µM) for rTRPV4 | Reference |
| 4α-phorbol 12,13-didecanoate (4α-PDD) | 0.57 | [3] |
| Hypotonicity | 2.1 | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and specific in-vitro and in-vivo assays for this compound are not extensively available in the public domain. The primary literature describing its discovery provides an overview but lacks a dedicated supplementary methods section. However, based on the available data, a general workflow for assessing the antagonist activity of compounds like RN-9893 can be outlined.
General In-Vitro Antagonism Assay Workflow
A common method for determining the potency of a TRPV4 antagonist involves using a cell line stably expressing the TRPV4 channel and a fluorescent calcium indicator.
Figure 2: General workflow for an in-vitro fluorescence-based TRPV4 antagonism assay.
Applications in Research
This compound's potency and selectivity make it a critical tool for elucidating the role of TRPV4 in various biological systems. It has been utilized in studies investigating the function of TRPV4 in the cardiovascular system, specifically in heart valve function.[4] Its oral bioavailability also makes it suitable for in-vivo studies to explore the therapeutic potential of TRPV4 antagonism in preclinical models of disease.
Conclusion
This compound is a well-characterized, potent, and selective TRPV4 antagonist that serves as an invaluable research tool. The quantitative data on its potency and selectivity across different species and against various TRP channels are robust. While detailed, publicly available experimental protocols for its synthesis and specific biological assays are limited, the information presented in this guide provides a strong foundation for researchers and drug development professionals working on the TRPV4 ion channel. Future research and publications may provide more granular details on its experimental applications.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. SG155209A1 - Process for preparing renin inhibitors - Google Patents [patents.google.com]
- 3. USRE44048E1 - 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder - Google Patents [patents.google.com]
- 4. WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate - Google Patents [patents.google.com]
RN-9893 Hydrochloride: A Technical Guide to its In Vitro and In Vivo Profile as a TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of RN-9893 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers engaged in the study of TRPV4 and the development of related therapeutics.
Core Compound Properties
This compound is a small molecule inhibitor of the TRPV4 ion channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and inflammatory pain. Its chemical structure and antagonist properties make it a valuable tool for investigating the physiological and pathophysiological roles of TRPV4.
In Vitro Profile
The in vitro activity of RN-9893 has been characterized through a series of assays to determine its potency, selectivity, and mechanism of action against the TRPV4 channel.
Potency at TRPV4 Channels
RN-9893 demonstrates potent antagonism of TRPV4 channels from multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Species | Agonist | IC50 (nM) | Reference |
| Human | 4α-Phorbol 12,13-didecanoate (4α-PDD) | 420 | |
| Rat | 4α-Phorbol 12,13-didecanoate (4α-PDD) | 660 | |
| Mouse | 4α-Phorbol 12,13-didecanoate (4α-PDD) | 320 | |
| Rat | Hypotonicity | 2100 |
Selectivity Profile
The selectivity of RN-9893 has been assessed against other members of the TRP channel family. The compound exhibits a favorable selectivity profile for TRPV4.
| Target | IC50 (µM) | Reference |
| TRPV1 | >10 | |
| TRPV3 | >30 | |
| TRPM8 | ~30 |
Experimental Protocols: In Vitro Assays
The following are generalized protocols for the types of in vitro assays typically used to characterize compounds like RN-9893. Specific details can be found in the primary literature.
This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV4 channel upon activation by an agonist.
-
Cell Culture: HEK293 or CHO cells stably expressing human, rat, or mouse TRPV4 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1-2 hours at 37°C.
-
Compound Incubation: The dye-containing medium is replaced with a buffer containing varying concentrations of this compound or vehicle control. The plate is incubated for 15-30 minutes at room temperature.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the addition of a TRPV4 agonist (e.g., 4α-PDD or a hypotonic solution).
-
Data Analysis: The increase in fluorescence, corresponding to intracellular calcium concentration, is measured over time. The inhibitory effect of RN-9893 is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
In Vivo Profile
The in vivo characteristics of this compound, particularly its pharmacokinetic properties, have been evaluated in preclinical species.
Pharmacokinetics in Rats
A study in rats has demonstrated that RN-9893 is orally bioavailable. The key pharmacokinetic parameters are summarized below.
| Parameter | Value | Route of Administration |
| Tmax | 1 h | Oral |
| Cmax | 469.28 ± 45.52 ng/mL | Oral (20 mg/kg) |
| t1/2 (elimination) | 2.1 h | Oral |
| AUC0-∞ | 882 ng·h/mL | Oral (20 mg/kg) |
| Bioavailability (F) | 70.5% | Oral |
Note: The specific study from which this data is derived is not fully accessible, and these values should be considered as reported in secondary sources.
Experimental Protocols: In Vivo Pharmacokinetics
The following is a representative protocol for a pharmacokinetic study in rats.
-
Animals: Male Sprague-Dawley rats are used for the study. Animals are fasted overnight prior to dosing.
-
Dosing: this compound is formulated in an appropriate vehicle (e.g., a solution or suspension). A cohort of rats receives the compound via oral gavage, while another cohort receives it via intravenous injection for bioavailability determination.
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: The concentration of RN-9893 in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, such as Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Signaling Pathway Context
RN-9893 acts by blocking the TRPV4 ion channel, thereby inhibiting the downstream signaling cascades initiated by its activation.
Conclusion
This compound is a valuable pharmacological tool for the investigation of TRPV4 function. Its potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. This guide provides a foundational understanding of its properties and the experimental approaches used for its characterization. For more detailed information, readers are encouraged to consult the primary scientific literature.
An In-depth Technical Guide on the Selectivity Profile of RN-9893 Hydrochloride Against Other TRP Channels
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4] Understanding its selectivity profile is critical for its use as a research tool and for any potential therapeutic development. This document provides a comprehensive overview of the selectivity of this compound against other members of the TRP channel family. Quantitative data are presented in a structured format, and detailed experimental methodologies for assessing antagonist selectivity are described.
Introduction to this compound
RN-9893 is an orally bioavailable small molecule that acts as a potent and selective blocker of the TRPV4 ion channel.[3][4] TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Due to its role in various pathologies such as pain, inflammation, and edema, TRPV4 has emerged as a significant target for drug discovery.[4] RN-9893 has been utilized to investigate the function of TRPV4 channels in these processes. Its utility as a chemical probe is largely defined by its potency at TRPV4 and its selectivity against other related ion channels, particularly other members of the TRP superfamily.
Selectivity Profile of this compound
The inhibitory activity of RN-9893 is most potent against TRPV4 channels of human, rat, and mouse origin.[3][4] Its activity against other TRP channels, such as TRPV1, TRPV3, and TRPM8, is significantly lower, demonstrating its high selectivity for TRPV4.[1][3][4]
Quantitative Selectivity Data
The half-maximal inhibitory concentration (IC50) values are the standard measure of antagonist potency. The data below, summarized from in vitro studies, quantifies the selectivity of this compound.
| Target TRP Channel | Species | IC50 Value (µM) | Selectivity Fold (vs. hTRPV4) |
| TRPV4 | Human | 0.42[1][2] | - |
| TRPV4 | Rat | 0.66[1][2] | ~1.6x less potent |
| TRPV4 | Mouse | 0.32[2] | ~1.3x more potent |
| TRPV1 | Human | 10[1] | ~24x |
| TRPV3 | Human | >30[1] | >71x |
| TRPM8 | Human | 30[1] | ~71x |
Table 1: Comparative IC50 values of this compound against various TRP channels. The selectivity fold is calculated relative to the potency at the human TRPV4 channel.
The data clearly indicates that RN-9893 is a highly selective antagonist for the TRPV4 channel, with at least a 24-fold higher potency for human TRPV4 compared to the other tested TRP channels.[1]
Experimental Protocols for Determining TRP Channel Selectivity
The selectivity of a compound like RN-9893 is typically determined using in vitro functional assays that measure the ion channel's activity in the presence of both an agonist (to activate the channel) and the antagonist (to inhibit it). The two most common methods are fluorescence-based calcium assays and patch-clamp electrophysiology.[5][6][7]
Fluorescence-Based Calcium Influx Assay
This high-throughput method is often used for primary screening and involves genetically engineered cell lines that stably express the target TRP channel (e.g., HEK293-hTRPV4).[8]
Objective: To measure the inhibition of agonist-induced calcium influx by RN-9893.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the human TRP channel of interest (e.g., TRPV4, TRPV1, TRPM8) are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2) for 30-60 minutes at 37°C.[8] This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The cells are washed to remove excess dye. Varying concentrations of the antagonist (this compound) are then added to the wells and incubated for a predetermined period (e.g., 10-20 minutes) to allow for target engagement.
-
Agonist Stimulation: A known agonist for the specific TRP channel is added to stimulate channel opening and subsequent calcium influx.
-
Signal Detection: The fluorescence intensity is measured immediately before and after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence upon agonist addition is a measure of channel activity. The inhibitory effect of RN-9893 is calculated as the percentage reduction in the agonist-induced signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the "gold standard" for studying ion channels, providing a direct measure of the ion flow through the channel.[5][6]
Objective: To directly measure the ion currents through a specific TRP channel and quantify the blocking effect of RN-9893.
Methodology:
-
Cell Preparation: A single cell expressing the target TRP channel is selected.
-
Patch-Clamp Configuration: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal (a "giga-seal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is clamped at a fixed value (e.g., -60 mV).
-
Agonist Application: The specific TRP channel agonist is applied to the cell via a perfusion system, which evokes an inward current carried by cations flowing through the open channels.
-
Antagonist Application: Once a stable agonist-evoked current is established, the antagonist (RN-9893) is co-applied at various concentrations with the agonist.
-
Current Measurement: The reduction in the current amplitude in the presence of RN-9893 is measured.
-
Data Analysis: The percentage of current inhibition is plotted against the concentration of RN-9893 to generate a dose-response curve and calculate the IC50 value.
Visualized Workflow and Signaling
The following diagrams illustrate the logical flow of a typical selectivity screening experiment and the basic signaling pathway involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RN-9893 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Identification of orally-bioavailable antagonists of the TRPV4 ion-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transforming TRP channel drug discovery using medium-throughput electrophysiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Utilizing RN-9893 Hydrochloride for the Study of Mechanosensitive Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanosensitive ion channels are critical transducers of physical force into biochemical signals, playing pivotal roles in a myriad of physiological processes including touch, pain, proprioception, and blood pressure regulation. Among the most studied are the Piezo and a subset of the Transient Receptor Potential (TRP) channel families. Given the co-expression of these channels in various cell types and their shared activation by mechanical stimuli, dissecting their individual contributions to cellular mechanotransduction presents a significant experimental challenge. This technical guide focuses on the strategic use of RN-9893 hydrochloride, a potent and selective antagonist of the TRPV4 ion channel, as a pharmacological tool to isolate and study the function of Piezo1 and Piezo2 channels.
This compound offers researchers a means to pharmacologically silence TRPV4, thereby enabling a clearer investigation of Piezo-mediated currents and downstream signaling events. This guide provides an in-depth overview of RN-9893's properties, detailed experimental protocols for its application in electrophysiology and calcium imaging, and a summary of its utility in advancing our understanding of mechanobiology.
This compound: Chemical and Pharmacological Properties
This compound is an orally bioavailable and selective antagonist of the TRPV4 ion channel[1]. Its chemical and pharmacological properties are summarized in the tables below.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-[4-[[4-(1-Methylethyl)-1-piperazinyl]sulfonyl]phenyl]-2-nitro-4-(trifluoromethyl)benzamide hydrochloride |
| Molecular Formula | C₂₁H₂₃F₃N₄O₅S·HCl |
| Molecular Weight | 536.95 g/mol |
| CAS Number | 2109450-40-8 |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| Storage | Desiccate at room temperature |
Pharmacological Data: Potency and Selectivity of RN-9893
RN-9893 exhibits high potency for TRPV4 channels across different species and significant selectivity over other TRP channels.
| Target | Species | IC₅₀ |
| TRPV4 | Human | 420 nM[1] |
| TRPV4 | Rat | 660 nM[2][3] |
| TRPV4 | Mouse | 320 nM[2][3] |
| TRPV1 | - | >10 µM[1] |
| TRPV3 | - | >30 µM[1] |
| TRPM8 | - | >30 µM[1] |
Note: RN-9893 exhibits greater than 15-fold selectivity for TRPV4 over a panel of 54 other common biological targets[2].
Experimental Strategy: Isolating Piezo Channel Function
The core experimental strategy involves the use of RN-9893 to block TRPV4-mediated responses to mechanical stimuli, thereby isolating the contributions of Piezo channels. This approach is particularly valuable in cell types where both TRPV4 and Piezo channels are expressed and contribute to mechanotransduction.
Experimental Protocols
The following are detailed protocols for electrophysiological and calcium imaging experiments designed to study Piezo channels, incorporating RN-9893 to block TRPV4 activity.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to record mechanically activated currents from cells expressing both Piezo and TRPV4 channels.
a. Materials and Reagents:
-
Cells: HEK293T cells co-transfected with Piezo1/2 and TRPV4, or a cell line endogenously expressing these channels.
-
External Solution (in mM): 130 NaCl, 5 KCl, 10 HEPES, 1 CaCl₂, 1 MgCl₂, 10 TEA-Cl, pH 7.3 with NaOH.
-
Internal Solution (Pipette Solution, in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, 10 HEPES, pH 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ.
-
Mechanical Stimulator: High-speed pressure clamp or a blunt glass probe controlled by a micromanipulator.
-
Electrophysiology Rig: Patch-clamp amplifier, digitizer, and data acquisition software.
b. Experimental Workflow:
c. Detailed Procedure:
-
Solution Preparation: Prepare external and internal solutions as described above. Prepare a working solution of this compound by diluting the 10 mM DMSO stock into the external solution to a final concentration of 1 µM. A concentration range of 0.5-2 µM can be tested to ensure complete TRPV4 inhibition.
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Patching: Approach a single cell with a patch pipette filled with the internal solution. Form a gigaohm seal and then rupture the membrane to obtain the whole-cell configuration.
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline current for 1-2 minutes.
-
Apply a defined mechanical stimulus (e.g., a series of pressure steps or cell indentation) and record the elicited currents. This represents the combined activity of Piezo and TRPV4 channels.
-
Wash out the control external solution and perfuse the recording chamber with the external solution containing RN-9893 for 2-5 minutes to ensure complete block of TRPV4.
-
Apply the identical mechanical stimulus and record the remaining current. This current is primarily mediated by Piezo channels.
-
-
Data Analysis: Analyze the peak amplitude, activation, and inactivation kinetics of the mechanically gated currents before and after the application of RN-9893. The difference in current represents the TRPV4 contribution.
Ratiometric Calcium Imaging
This protocol uses a ratiometric fluorescent calcium indicator, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to mechanical stimulation.
a. Materials and Reagents:
-
Cells: Plated on glass-bottom dishes or coverslips.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or other physiological saline.
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Pluronic F-127: 20% (w/v) solution in DMSO.
-
This compound Stock Solution: 10 mM in DMSO.
-
Mechanical Stimulator: A perfusion system for inducing fluid shear stress or a glass micropipette for single-cell stimulation.
-
Imaging System: An inverted microscope equipped with a UV light source, filter wheel for 340 nm and 380 nm excitation, a dichroic mirror, an emission filter around 510 nm, and a sensitive camera.
b. Experimental Workflow:
c. Detailed Procedure:
-
Dye Loading:
-
Prepare the Fura-2 AM loading solution by diluting the 1 mM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Remove the culture medium from the cells, wash once with HBSS, and then incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After loading, wash the cells three times with HBSS and then incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Place the coverslip or dish in the imaging chamber and perfuse with HBSS.
-
Acquire images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Record the baseline 340/380 ratio for several minutes.
-
Apply a mechanical stimulus (e.g., increase in perfusion rate to induce shear stress) and record the change in the 340/380 ratio.
-
After the response returns to baseline, incubate the cells with 1 µM RN-9893 in HBSS for 5-10 minutes.
-
Re-apply the same mechanical stimulus in the presence of RN-9893 and record the resulting calcium transient.
-
-
Data Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration. Compare the peak change in this ratio in the absence and presence of RN-9893 to determine the contribution of TRPV4 to the overall calcium response.
Signaling Pathways and Downstream Effects
By isolating Piezo channel activity, RN-9893 can be used to investigate the specific downstream signaling pathways initiated by Piezo activation.
Conclusion
This compound is an invaluable tool for researchers studying mechanosensitive ion channels. Its potency and selectivity for TRPV4 allow for the pharmacological isolation of Piezo1 and Piezo2 channel activity, enabling a more precise characterization of their roles in mechanotransduction. The protocols and strategies outlined in this guide provide a framework for employing RN-9893 in electrophysiological and calcium imaging studies. By carefully designing experiments that account for the presence of multiple mechanosensitive channels, researchers can significantly advance our understanding of the complex interplay of these critical sensory molecules in health and disease.
References
RN-9893 Hydrochloride: A Technical Guide to its Application in Heart Valve Function Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heart valve diseases, particularly calcific aortic valve stenosis, represent a significant and growing global health burden. The pathological remodeling of valve tissue, driven by the differentiation of valvular interstitial cells (VICs) into contractile, pro-fibrotic myofibroblasts, is a central mechanism in disease progression. Emerging research has identified the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel as a critical mechanosensor in this process, responding to both mechanical and chemical cues to initiate myofibroblast activation. RN-9893 hydrochloride, a potent and selective TRPV4 antagonist, has emerged as a key pharmacological tool to investigate and potentially inhibit these pathological pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in heart valve function research. It includes a summary of quantitative data, detailed experimental protocols for its use in studying VIC biology, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Role of Myofibroblast Activation in Heart Valve Disease
Valvular interstitial cells (VICs) are the most abundant cell type in heart valve leaflets and are responsible for maintaining the structural integrity and function of the valve.[1] In response to pathological stimuli, such as increased mechanical stress and pro-fibrotic cytokines like Transforming Growth Factor-beta 1 (TGF-β1), VICs can differentiate into a myofibroblast phenotype.[2] This transformation is characterized by the expression of α-smooth muscle actin (α-SMA) and increased contractility, leading to excessive extracellular matrix deposition, tissue stiffening, and ultimately, valve stenosis.[2][3] Understanding the molecular triggers and signaling pathways that govern VIC-to-myofibroblast differentiation is therefore a primary goal for developing novel therapeutic interventions for heart valve disease.
This compound: A Selective TRPV4 Antagonist
This compound is a potent and selective antagonist of the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, temperature, and endogenous ligands.[4] In the context of heart valve biology, TRPV4 acts as a mechanosensor, translating changes in the mechanical environment of the valve leaflet into intracellular calcium signals that drive pathological cell differentiation.[5][6]
Mechanism of Action
This compound competitively inhibits the TRPV4 channel, preventing the influx of calcium ions (Ca2+) into the cell in response to activating stimuli. This blockade of TRPV4-mediated Ca2+ signaling has been shown to be effective in preventing the differentiation of VICs into myofibroblasts, thereby reducing the expression of fibrotic markers and the pathological remodeling of the extracellular matrix.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound and the effects of TRPV4 inhibition in the context of heart valve research.
| Pharmacological Properties of this compound | |
| Target | Transient Receptor Potential Vanilloid 4 (TRPV4) |
| Action | Antagonist |
| IC50 (human TRPV4) | 420 nM[7] |
| IC50 (rat TRPV4) | 660 nM[7] |
| IC50 (mouse TRPV4) | 320 nM[7] |
| Selectivity | >15-fold selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8 |
| Formulation | Hydrochloride salt |
| Solubility | Soluble in DMSO |
| Effects of TRPV4 Antagonism on Valvular Interstitial Cells (VICs) | |
| Parameter | Effect of TRPV4 Antagonist |
| Myofibroblast Differentiation (α-SMA expression) | Inhibition[5][8] |
| Collagen I mRNA Expression (under cyclic stretch) | Inhibition (specifically with RN-9893) |
| TGF-β1-induced Myofibroblast Differentiation | Inhibition[5] |
| Matrix Stiffness-induced Myofibroblast Differentiation | Inhibition[5] |
| PI3K/Akt Pathway Activation | Inhibition[9] |
Signaling Pathways
The activation of TRPV4 in VICs by mechanical stimuli (e.g., increased matrix stiffness) or chemical signals (e.g., TGF-β1) initiates a signaling cascade that culminates in myofibroblast differentiation and fibrosis. A key downstream pathway implicated in this process is the PI3K/Akt pathway.
Caption: Signaling pathway of TRPV4-mediated myofibroblast differentiation in VICs and its inhibition by this compound.
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies investigating TRPV4 function in valvular interstitial cells.
Valvular Interstitial Cell (VIC) Isolation and Culture
-
Tissue Source: Aseptically collect porcine or human aortic valve leaflets.
-
Digestion: Mince the leaflets and digest with a solution of collagenase (e.g., 1000 U/mL) in sterile phosphate-buffered saline (PBS) for 1-2 hours at 37°C with gentle agitation.
-
Cell Isolation: Neutralize the collagenase with an equal volume of Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS). Filter the cell suspension through a 70 µm cell strainer.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in complete culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin), and plate onto tissue culture flasks.
-
Culture: Maintain VICs in a humidified incubator at 37°C and 5% CO2. Passage cells upon reaching 80-90% confluency.
In Vitro Model of Myofibroblast Differentiation
-
Cell Seeding: Seed VICs onto appropriate culture plates (e.g., 6-well plates or glass coverslips for immunofluorescence) at a density of approximately 10,000 cells/cm².
-
Starvation: Once cells reach 60-70% confluency, replace the complete medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Induction of Differentiation:
-
TGF-β1 Treatment: Treat cells with recombinant human TGF-β1 (typically 5-10 ng/mL) in serum-free DMEM for 48-72 hours.[10]
-
Matrix Stiffness Model: Culture VICs on hydrogels of varying stiffness (e.g., polyacrylamide gels) to mimic healthy (soft) and diseased (stiff) valve tissue.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Pre-incubate VICs with the desired concentration of this compound (e.g., 0.5 µM) for 30-60 minutes before adding TGF-β1 or plating on stiff substrates. Maintain the antagonist in the culture medium for the duration of the experiment.
-
Caption: General experimental workflow for studying the effect of this compound on VIC differentiation.
Analysis of Myofibroblast Differentiation
-
Fixation: Fix VICs grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining.[11]
-
RNA Extraction: Lyse the VICs and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a qPCR system with SYBR Green or TaqMan probes for target genes (e.g., ACTA2 for α-SMA, COL1A1 for Collagen I) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[12]
Cyclic Stretch Experiment
-
Cell Seeding: Seed VICs onto flexible silicone membranes (e.g., BioFlex plates) coated with an extracellular matrix protein like collagen I.
-
Application of Stretch: Use a cyclic stretch apparatus to apply equibiaxial or uniaxial stretch to the cells. A typical regimen to mimic physiological conditions is 10-15% strain at 1 Hz.[13]
-
Treatment: Add this compound to the culture medium prior to and during the application of cyclic stretch.
-
Analysis: After the desired duration of stretching (e.g., 24 hours), harvest the cells for analysis of gene expression (e.g., COL1A1) by qRT-PCR.
Caption: Workflow for investigating the effect of this compound on gene expression in VICs under cyclic stretch.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPV4 ion channel in heart valve pathobiology. Its high potency and selectivity allow for the specific interrogation of TRPV4-mediated signaling pathways in valvular interstitial cells. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound to study the mechanisms of myofibroblast differentiation and to explore the therapeutic potential of TRPV4 inhibition in preventing or treating fibrotic heart valve diseases. Further research utilizing this and similar compounds will be crucial in advancing our understanding of heart valve function and developing novel non-surgical treatments for valvular heart disease.
References
- 1. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming growth factor-β1 induces intestinal myofibroblast differentiation and modulates their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Transient Receptor Potential Vanilloid 4 Calcium-Permeable Channel Contributes to Valve Stiffening in Aortic Stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Frontiers | Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications [frontiersin.org]
- 11. Myofibroblast Markers and Microscopy Detection Methods in Cell Culture and Histology. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Combined Cyclic Stretch and Pressure on the Aortic Valve Interstitial Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RN-9893 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] As a non-selective cation channel, TRPV4 is involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its dysregulation has been implicated in several pathologies, making it a significant target for drug discovery. These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments to investigate the role of the TRPV4 channel in various biological systems.
Data Presentation
Table 1: Potency of this compound (IC50)
| Species | IC50 (nM) |
| Human | 420 |
| Mouse | 320 |
| Rat | 660 |
Data sourced from MedchemExpress and Tocris Bioscience.[1][3]
Table 2: Selectivity of this compound
| Ion Channel | IC50 (µM) |
| TRPV1 | 10 |
| TRPV3 | >30 |
| TRPM8 | 30 |
Data sourced from MedchemExpress.[2][4]
Table 3: Solubility of this compound
| Solvent | Maximum Concentration (mM) |
| DMSO | 100 |
Data sourced from Tocris Bioscience.
Signaling Pathways
The TRPV4 channel is a non-selective cation channel that, upon activation, leads to an influx of Ca2+. This increase in intracellular calcium concentration initiates a cascade of downstream signaling events. The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Inhibition of the TRPV4 signaling pathway by this compound.
Experimental Protocols
The following protocols are generalized for the use of this compound in cell culture. Optimization may be required for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of the specific batch of this compound, calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Aseptically add the calculated volume of sterile DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
General Cell Culture Treatment Protocol
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
TRPV4 agonist (e.g., GSK1016790A or 4α-phorbol 12,13-didecanoate (4α-PDD))
-
Phosphate-buffered saline (PBS), sterile
Workflow Diagram:
Caption: General experimental workflow for studying TRPV4 antagonism.
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for the specific cell line and assay. Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).
-
Aspirate the medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for a predetermined pre-treatment time (e.g., 30-60 minutes). This time may need to be optimized.
-
Prepare working solutions of a TRPV4 agonist (e.g., GSK1016790A) in complete cell culture medium.
-
Add the TRPV4 agonist to the wells already containing this compound or the vehicle control.
-
Incubate for the time required for the specific assay.
-
Proceed with the downstream assay (e.g., calcium imaging, cytotoxicity assay, etc.).
Calcium Influx Assay
This protocol is designed to measure changes in intracellular calcium levels following TRPV4 activation and inhibition.
Materials:
-
Cells treated according to the General Cell Culture Treatment Protocol
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS according to the manufacturer's instructions.
-
After the initial 24-hour incubation of seeded cells, remove the culture medium and wash the cells with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader or microscope.
-
Add the TRPV4 agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence relative to the baseline.
Recommended Cell Lines
The choice of cell line will depend on the specific research question. The following cell lines have been used in studies involving TRPV4:
-
HEK293 (Human Embryonic Kidney): Often used for heterologous expression of TRPV4 channels.
-
SH-SY5Y (Human Neuroblastoma): Expresses endogenous TRPM2 and TRPV4 channels.[4]
-
BV-2 (Mouse Microglia): Used for studying neuroinflammatory processes.[4]
-
HIBCPP (Human Choroid Plexus Papilloma): A model for the human blood-cerebrospinal fluid barrier.[5]
-
Primary Dorsal Root Ganglion (DRG) neurons: For studying pain pathways.[6]
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of TRPV4 channel function. The protocols and data provided herein serve as a comprehensive starting point for researchers to design and execute experiments aimed at elucidating the role of TRPV4 in health and disease. Careful optimization of experimental conditions for specific cell systems is recommended to ensure robust and reproducible results.
References
- 1. Identification of orally-bioavailable antagonists of the TRPV4 ion-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel antagonist of TRPM2 and TRPV4 channels: Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of RN-9893 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the dissolution and administration of RN-9893 hydrochloride for in vivo experiments, particularly focusing on oral gavage in rodent models. This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel and is orally bioavailable, making it a valuable tool for preclinical research.[1]
I. Compound Information and Solubility
Summary of this compound Properties:
| Property | Data | Source |
| Description | Potent and selective TRPV4 antagonist. | [1] |
| Molecular Weight | 536.95 g/mol | |
| In Vitro IC50 | Mouse: 320 nM, Human: 420 nM, Rat: 660 nM | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| In Vivo Activity | Orally bioavailable in rats with moderate bioavailability. | [1] |
| Pharmacokinetics (Rats) | Cmax, Tmax, and other parameters are available in the primary literature. | [1] |
II. Recommended Vehicle Formulations for Oral Gavage
The selection of an appropriate vehicle is critical for the successful oral administration of this compound. Below are two recommended protocols for vehicle preparation.
Protocol 1: Tween® 80 and Methylcellulose Suspension
This is a widely used vehicle for administering hydrophobic compounds orally to rodents. It forms a stable suspension and is generally well-tolerated.
Materials:
-
This compound powder
-
Methylcellulose (viscosity 400 cP recommended)
-
Tween® 80 (Polysorbate 80)
-
Sterile water for injection or deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers and graduated cylinders
Procedure:
-
Prepare 0.5% Methylcellulose Solution:
-
Heat approximately one-third of the final required volume of water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring to create a uniform dispersion.
-
Remove from heat and add the remaining two-thirds of the water as cold (2-8°C) water.
-
Continue to stir the solution at a low temperature (e.g., in an ice bath or cold room) until the methylcellulose is fully dissolved and the solution is clear. This may take several hours or can be left overnight.
-
-
Add Tween® 80:
-
To the clear methylcellulose solution, add Tween® 80 to a final concentration of 0.1% to 0.5% (v/v).
-
Stir until the Tween® 80 is completely dissolved.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound.
-
To aid in the initial dispersion, the powder can be wetted with a very small amount of the prepared vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the desired final concentration.
-
Ensure the final formulation is a homogenous suspension before administration.
-
Protocol 2: DMSO, Tween® 80, and Saline Formulation
This formulation is suitable for compounds that have good solubility in DMSO. The DMSO concentration should be kept low to minimize potential toxicity.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Initial Dissolution in DMSO:
-
Dissolve the required amount of this compound in a small volume of DMSO. Aim for a final DMSO concentration in the dosing solution of ≤10%.
-
-
Addition of Tween® 80:
-
Add Tween® 80 to the DMSO solution to achieve a final concentration of 1-2% in the total volume. Vortex to mix thoroughly.
-
-
Final Dilution with Saline:
-
Gradually add sterile saline to the DMSO/Tween® 80 mixture to reach the final desired volume and concentration.
-
Vortex the solution thoroughly to ensure it is homogenous. The final solution may be a clear solution or a fine suspension.
-
III. Experimental Protocol: Oral Gavage in Rodents
This protocol provides a general guideline for the oral administration of the prepared this compound formulation to mice or rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing Volume Calculation:
-
Gavage Needle Measurement:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal from the mouth to the xiphoid process (the end of the sternum). Mark the needle to ensure it is not inserted too far.[4]
-
-
Administration:
-
Gently restrain the animal.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is correctly positioned in the esophagus and advanced to the predetermined mark, slowly administer the formulation.
-
-
Post-Administration Monitoring:
-
After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.[5]
-
IV. Visualizations
Signaling Pathway of TRPV4 Antagonism
Caption: Mechanism of this compound as a TRPV4 antagonist.
Experimental Workflow for Formulation and Administration
Caption: Workflow for preparing and administering RN-9893 HCl.
References
Application Notes and Protocols for RN-9893 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information on the use of RN-9893 hydrochloride, a potent and selective TRPV4 antagonist, in mouse models. The following sections detail its mechanism of action, available pharmacokinetic data, and protocols for its administration in preclinical research settings.
Introduction
RN-9893 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. It demonstrates activity against human, rat, and murine TRPV4 channels, making it a valuable tool for in vivo proof-of-concept studies.[1] Its oral bioavailability has been demonstrated in rats, suggesting its utility in systemic administration for various disease models in rodents.[1] TRPV4 channels are implicated in a variety of physiological and pathological processes, including pain perception, inflammation, and mechanosensation.[2][3][4]
Mechanism of Action
RN-9893 functions by selectively inhibiting the TRPV4 ion channel. TRPV4 is a non-selective cation channel that can be activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[2][4] In the context of pain, TRPV4 is expressed in sensory neurons and is involved in the signaling of mechanical and thermal hyperalgesia.[2][3] Upon activation, TRPV4 allows the influx of Ca2+, which in turn triggers downstream signaling cascades, including the activation of protein kinase C (PKC), leading to neuronal sensitization and the perception of pain.[2] By blocking this channel, RN-9893 can attenuate the signaling pathways associated with pain and inflammation.
Quantitative Data Summary
While specific pharmacokinetic data for this compound in mouse models is not extensively detailed in the currently available literature, the following table summarizes the in vitro potency of the compound. Researchers should perform initial dose-ranging and pharmacokinetic studies to determine the optimal dosing regimen for their specific mouse model and experimental endpoint.
| Parameter | Species | Value | Reference |
| IC50 | Mouse TRPV4 | 320 nM | [5] |
| IC50 | Human TRPV4 | 420 nM | [5] |
| IC50 | Rat TRPV4 | 660 nM | [5] |
Experimental Protocols
The following protocols are based on general practices for the oral administration of small molecule inhibitors in mouse models of pain and inflammation and should be adapted and optimized for specific experimental needs.
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle solution. For a 1% DMSO and 1% Tween 80 in saline solution, first dissolve the Tween 80 in saline, then add the DMSO.
-
Add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
Protocol 2: Oral Administration of this compound by Gavage
This protocol provides a step-by-step guide for the oral administration of this compound to mice.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[8][9]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the volume of the drug solution to be administered. A common dosing volume is 10 mL/kg.[9]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle to ensure proper insertion depth.
-
Draw the calculated volume of the this compound solution into the syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced.
-
Do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
-
After administration, gently remove the gavage needle.
-
Monitor the mouse for a few minutes to ensure there are no adverse reactions.
Visualizations
Signaling Pathway of TRPV4 in Nociception
Caption: TRPV4 signaling pathway in nociception and its inhibition by RN-9893.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for evaluating RN-9893 in mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TRPV4-dependent neuroimmune axis in the spinal cord promotes neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for RN-9893 Hydrochloride in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN-9893 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its dysregulation has been implicated in various pathological conditions, making it a compelling target for drug discovery. Calcium imaging assays are a fundamental tool for studying the activity of ion channels like TRPV4. These assays utilize fluorescent indicators to measure changes in intracellular calcium concentration ([Ca2+]i) upon channel activation or inhibition. This document provides detailed application notes and protocols for the use of this compound as a TRPV4 antagonist in calcium imaging assays.
Mechanism of Action
TRPV4 channels, when activated by various stimuli such as hypotonicity, heat, or specific chemical agonists, allow the influx of cations, most notably Ca2+, into the cell. This influx leads to an increase in intracellular calcium levels, which can be detected by fluorescent calcium indicators. This compound is an inhibitor that blocks the TRPV4 channel, thereby preventing or reducing this agonist-induced calcium influx.[1][2][3] By measuring the reduction in the calcium signal in the presence of this compound, researchers can quantify its inhibitory activity.
Data Presentation
The inhibitory potency of this compound is typically determined by generating a concentration-response curve and calculating the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for RN-9893 against TRPV4 from different species.
| Compound | Target | Species | IC50 (nM) | Reference |
| RN-9893 | TRPV4 | Human | 420 | [1][4] |
| RN-9893 | TRPV4 | Rat | 660 | [1][4] |
| RN-9893 | TRPV4 | Mouse | 320 | [4] |
This compound exhibits high selectivity for TRPV4 over other related TRP channels, as shown in the table below.
| Compound | Target | IC50 (µM) | Reference |
| This compound | TRPV1 | 10 | [1] |
| This compound | TRPV3 | >30 | [1] |
| This compound | TRPM8 | 30 | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway of TRPV4 activation and its inhibition by this compound.
Caption: TRPV4 activation by an agonist leads to Ca²⁺ influx and downstream signaling, a process blocked by RN-9893 HCl.
Experimental Protocols
A. Cell Line Preparation
For studying the effects of this compound, it is recommended to use a cell line that endogenously expresses TRPV4 or a host cell line (e.g., HEK293, CHO) stably transfected with a TRPV4 expression vector.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV4 (hTRPV4) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL). Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: The day before the assay, seed the hTRPV4-HEK293 cells into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 60,000 cells per well in 100 µL of growth medium. Allow the cells to adhere and form a monolayer overnight.
B. Calcium Imaging Assay
This protocol describes a fluorescent-based calcium imaging assay to determine the inhibitory effect of this compound on TRPV4 activation.
Materials:
-
hTRPV4-HEK293 cells in a 96-well plate
-
This compound
-
TRPV4 agonist: GSK1016790A
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microplate reader or a fluorescence microscope equipped for calcium imaging
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the TRPV4 agonist GSK1016790A in DMSO.[1][2][4][5]
-
On the day of the experiment, prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare the agonist solution in HBSS. The final concentration of GSK1016790A should be at its EC80 (the concentration that elicits 80% of the maximal response), which needs to be predetermined in your cell system (typically in the low nanomolar range).[1][2]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in HBSS to aid in dye solubilization and cell loading.
-
Remove the culture medium from the wells and wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.
-
After incubation, wash the cells three times with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Incubation (Antagonist Treatment):
-
Add the prepared dilutions of this compound (or vehicle control) to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity (for Fluo-4: excitation ~494 nm, emission ~516 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Add the TRPV4 agonist GSK1016790A to all wells simultaneously using an automated dispenser.
-
Continue recording the fluorescence signal for at least 3-5 minutes to capture the peak response and subsequent signal decay.
-
Experimental Workflow Diagram
Caption: Workflow for a calcium imaging assay to assess TRPV4 inhibition by this compound.
C. Data Analysis
-
Calculate Response: The response to the agonist is typically measured as the change in fluorescence (ΔF) from the baseline (F0) to the peak fluorescence (Fmax) (ΔF = Fmax - F0). Alternatively, the response can be normalized to the baseline (ΔF/F0).
-
Concentration-Response Curve: Plot the agonist response (as a percentage of the control response in the absence of the antagonist) against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPV4 ion channel in cellular physiology and disease models. The protocols outlined in this document provide a robust framework for utilizing calcium imaging assays to characterize the inhibitory activity of this compound and similar compounds targeting TRPV4. Careful optimization of cell density, dye loading conditions, and agonist concentration is recommended to ensure high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. RN-9893 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 5. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
RN-9893 Hydrochloride: A Potent and Selective TRPV4 Antagonist for Investigating Pain Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that has emerged as a significant target in the study of pain.[1] Expressed in sensory neurons, glial cells, and other cell types within the pain signaling pathway, TRPV4 is activated by a variety of stimuli including hypotonicity, mechanical stress, and endogenous ligands.[2] Its activation is implicated in the development and maintenance of both inflammatory and neuropathic pain states.[2] RN-9893 hydrochloride is a potent and selective antagonist of the TRPV4 ion channel, making it an invaluable tool for elucidating the role of TRPV4 in nociception and for the preclinical assessment of TRPV4 as a therapeutic target for pain relief.[3] These application notes provide a summary of the pharmacological data of this compound and detailed protocols for its use in preclinical pain models.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound, providing researchers with essential data for experimental design.
Table 1: In Vitro Potency of this compound against TRPV4 Channels
| Species | IC50 (nM) |
| Human | 420[1] |
| Rat | 660[1] |
| Mouse | 320[1] |
Table 2: In Vitro Potency of this compound against Rat TRPV4 Activated by Different Stimuli
| Agonist | IC50 (µM) |
| 4α-Phorbol 12,13-didecanoate (4α-PDD) | 0.57[3] |
| Hypotonicity | 2.1[3] |
Table 3: Selectivity Profile of this compound against Other TRP Channels
| TRP Channel | IC50 (µM) |
| TRPV1 | >10[3] |
| TRPV3 | >30[3] |
| TRPM8 | ~30[3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
References
Application Notes and Protocols for Investigating Endothelial Dysfunction with RN-9893 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards reduced vasodilation, a pro-inflammatory, and a pro-thrombotic state. It is considered an early event in the pathogenesis of atherosclerosis and is associated with most forms of cardiovascular disease.[1] Key mechanisms contributing to endothelial dysfunction include reduced nitric oxide (NO) bioavailability and increased production of reactive oxygen species (ROS).[2][3][4]
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a calcium-permeable non-selective cation channel, is a critical regulator of endothelial function.[5][6] Activation of endothelial TRPV4 channels leads to calcium influx, which in turn stimulates the production of vasodilators such as nitric oxide (NO) via endothelial nitric oxide synthase (eNOS) activation.[5][7][8][9] Dysregulation of TRPV4 channel function is implicated in endothelial dysfunction associated with cardiovascular risk factors like hypertension, diabetes, and aging.[5]
RN-9893 hydrochloride is a potent and selective antagonist of the TRPV4 ion channel. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of TRPV4 in endothelial dysfunction.
Data Presentation
Table 1: In Vitro Efficacy of TRPV4 Antagonists
| Compound | Target | IC50 (Human) | IC50 (Rat) | IC50 (Mouse) | Notes |
| RN-9893 | TRPV4 | 420 nM | 660 nM | 320 nM | Orally bioavailable. Greater than 15-fold selectivity over TRPV1, TRPV3, and TRPM8. |
| GSK2193874 | TRPV4 | - | - | - | Orally active, potent, and selective TRPV4 blocker. Selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM).[10] |
| HC-067047 | TRPV4 | - | - | - | A commonly used TRPV4 antagonist. |
| RN-1734 | TRPV4 | - | - | - | A TRPV4 antagonist used in studies of arteriolar tone.[11] |
Note: Data for RN-9893 is derived from manufacturer datasheets. Data for other compounds is from cited literature.
Experimental Protocols
In Vitro Model of Endothelial Dysfunction
This protocol describes the induction of an inflammatory state in Human Umbilical Vein Endothelial Cells (HUVECs) using Tumor Necrosis Factor-alpha (TNF-α), a well-established method to model endothelial dysfunction.[12][13][14][15][16]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Recombinant Human TNF-α
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, or 6-well, depending on the downstream assay)
Protocol:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 3 and 6 for experiments.
-
Cell Seeding: Seed HUVECs into appropriate cell culture plates and allow them to reach 80-90% confluency.
-
Pre-treatment with RN-9893:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in fresh endothelial cell growth medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Remove the old medium from the HUVEC cultures and replace it with the medium containing RN-9893 or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Endothelial Dysfunction:
-
Following the pre-treatment period, add TNF-α to the cell culture medium to a final concentration of 10 ng/mL.
-
Incubate the cells for the desired period to induce endothelial dysfunction (e.g., 6-24 hours). The optimal incubation time may vary depending on the specific endpoint being measured.
-
-
Downstream Analysis: After the incubation period, the cells are ready for analysis of endothelial dysfunction markers, such as nitric oxide production or reactive oxygen species levels.
Measurement of Nitric Oxide (NO) Production
This protocol utilizes the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) to quantify intracellular NO production.[17]
Materials:
-
HUVECs treated as described in Protocol 1
-
DAF-FM diacetate
-
DMSO
-
PBS
-
Fluorescence microscope or plate reader
Protocol:
-
Preparation of DAF-FM Solution: Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution to a final working concentration of 5 µM in PBS.
-
Loading of Cells with DAF-FM:
-
After the treatment period (Protocol 1), wash the HUVECs twice with warm PBS.
-
Add the 5 µM DAF-FM working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
De-esterification: Wash the cells twice with warm PBS to remove excess probe. Add fresh, pre-warmed endothelial cell growth medium and incubate for an additional 30 minutes to allow for complete de-esterification of the intracellular diacetate.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.
-
Quantify the fluorescence intensity and normalize it to the cell number or protein concentration to determine the relative NO production.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol uses Dihydroethidium (DHE) staining to detect intracellular superoxide levels, a key indicator of oxidative stress in endothelial dysfunction.[18][19][20][21][22]
Materials:
-
HUVECs treated as described in Protocol 1
-
Dihydroethidium (DHE)
-
DMSO
-
PBS
-
Fluorescence microscope
Protocol:
-
Preparation of DHE Solution: Prepare a stock solution of DHE in DMSO. Immediately before use, dilute the stock solution in PBS or cell culture medium to a final working concentration of 5-10 µM.
-
Staining of Cells:
-
Following the treatment period (Protocol 1), wash the HUVECs twice with warm PBS.
-
Add the DHE working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm PBS to remove the DHE solution.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with an excitation wavelength around 518 nm and an emission wavelength around 606 nm. Capture images for subsequent analysis.
-
Quantification: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ). The intensity of the red fluorescence is proportional to the level of superoxide.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway of TRPV4 in endothelial cells and its role in endothelial dysfunction.
This diagram illustrates that mechanical stimuli can activate TRPV4 channels, leading to calcium influx and subsequent eNOS activation to produce nitric oxide, promoting vasodilation. In contrast, inflammatory stimuli can increase reactive oxygen species, which can impair NO bioavailability and contribute to endothelial dysfunction. This compound acts by inhibiting the TRPV4 channel, thereby allowing for the investigation of its role in these processes.
References
- 1. Endothelial dysfunction: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress and reactive oxygen species in endothelial dysfunction associated with cardiovascular and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted interception of signaling reactive oxygen species in the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Phosphodiesterase Inhibitors for Endothelial Dysfunction- Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Transient Receptor Potential Vanilloid 4 Channel and Cardiovascular Disease Risk Factors [frontiersin.org]
- 6. Investigating the Role of TRPV4 and GPR35 Interaction in Endothelial Dysfunction in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial TRPV4 channels modulate vascular tone by Ca2+‐induced Ca2+ release at inositol 1,4,5‐trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low intravascular pressure activates endothelial cell TRPV4 channels, local Ca2+ events, and IKCa channels, reducing arteriolar tone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Role of TNF-α-induced reactive oxygen species in endothelial dysfunction during reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric Oxide Assay and Quantification [bio-protocol.org]
- 18. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. Hydrogen Sulfide Protects HUVECs against Hydrogen Peroxide Induced Mitochondrial Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RN-9893 Hydrochloride: Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN-9893 hydrochloride is identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Understanding its oral bioavailability and pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This document provides a comprehensive overview of the available information, detailed experimental protocols for characterization, and a summary of the relevant biological pathways.
Data Presentation
The following tables are structured to present the pharmacokinetic parameters of this compound. In the absence of specific published data, they are presented as a template for researchers to populate with their experimental findings.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous (IV) Administration
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | N/A |
| AUC(0-t) | ng·h/mL | N/A |
| AUC(0-inf) | ng·h/mL | N/A |
| CL | mL/h/kg | N/A |
| Vd | L/kg | N/A |
| t1/2 | h | N/A |
| MRT | h | N/A |
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; t1/2: Half-life; MRT: Mean residence time. N/A: Not Available in published literature.
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral (PO) Administration
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | N/A |
| Cmax | ng/mL | N/A |
| Tmax | h | N/A |
| AUC(0-t) | ng·h/mL | N/A |
| AUC(0-inf) | ng·h/mL | N/A |
| t1/2 | h | N/A |
| F% | % | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; F%: Oral Bioavailability. N/A: Not Available in published literature.
Experimental Protocols
This section details the methodology for determining the oral bioavailability and pharmacokinetic profile of this compound in a rat model.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic parameters and absolute oral bioavailability of this compound in Sprague-Dawley rats.
2. Materials:
-
This compound
-
Vehicle for intravenous (IV) administration (e.g., saline with a solubilizing agent like DMSO and Tween 80)
-
Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
-
Cannulas for jugular vein catheterization (for IV administration and blood sampling)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3. Animal Dosing and Sample Collection:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Group Allocation: Randomly divide rats into two groups: Intravenous (IV) and Oral (PO) administration (n=5-6 per group).
-
Intravenous Administration:
-
Anesthetize rats and surgically implant a cannula into the jugular vein for drug administration and blood sampling. Allow for a recovery period.
-
Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) through the jugular vein cannula.
-
-
Oral Administration:
-
Administer a single dose of this compound (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula (IV group) or another appropriate site (e.g., tail vein for PO group) at predetermined time points.
-
Suggested time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Method validation should include assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
For IV data: Calculate AUC(0-inf), CL, Vd, t1/2, and MRT.
-
For PO data: Determine Cmax and Tmax directly from the plasma concentration-time curve. Calculate AUC(0-inf) and t1/2.
-
Calculate Absolute Oral Bioavailability (F%):
-
F% = (AUC(0-inf), PO / DosePO) / (AUC(0-inf), IV / DoseIV) * 100
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Troubleshooting & Optimization
RN-9893 hydrochloride solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for common issues encountered with RN-9893 hydrochloride, a potent and selective TRPV4 antagonist. The following information is designed to assist you in your in vitro and in vivo experiments by addressing potential challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mM.[1][2] For accurate concentration calculations, it is important to use the batch-specific molecular weight provided on the certificate of analysis, as the degree of hydration can vary.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. Why is this happening?
This is a common phenomenon known as "solvent-shifting" or "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The drastic change in solvent polarity causes the compound to crash out of the solution, leading to the formation of a precipitate. This suggests that this compound may have low aqueous solubility.
Q3: What are some general strategies to improve the aqueous solubility of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the aqueous solubility and prevent precipitation of poorly soluble compounds. These include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly impact solubility.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the overall solvating power of the mixture.
-
Inclusion of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Particle Size Reduction: For suspension formulations, reducing the particle size increases the surface area, which can lead to a faster dissolution rate.[3]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.
-
Salt Formation: Using a salt form of a drug, such as the hydrochloride salt, is a common strategy to improve aqueous solubility compared to the free base.[4][5]
Troubleshooting Guide: Precipitation of this compound in Aqueous Solutions
This guide provides a systematic approach to resolving precipitation issues encountered during the preparation of aqueous working solutions of this compound from a DMSO stock.
Initial Observation: Your solution containing this compound becomes cloudy or forms a visible precipitate after diluting the DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
Troubleshooting Workflow
The following diagram outlines a step-by-step workflow to troubleshoot and resolve precipitation issues.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Experimental Protocols
Protocol 1: Optimized Dilution of DMSO Stock into Aqueous Buffer
This protocol aims to minimize precipitation through careful dilution technique.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Pre-warm the Aqueous Buffer: Gently warm the desired volume of your aqueous buffer to room temperature or 37°C. This can slightly increase the solubility of the compound.
-
Prepare for Dilution: Place the pre-warmed buffer in a sterile tube that is large enough to allow for vigorous mixing.
-
Vortexing and Addition: While continuously and vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop-by-drop to the side of the tube. The rapid mixing helps to disperse the DMSO solution quickly, preventing localized high concentrations that can lead to precipitation.
-
Final Mix: Continue to vortex the solution for an additional 30-60 seconds after the addition is complete to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitate. If the solution remains clear, it is ready for immediate use. It is recommended to prepare fresh dilutions for each experiment.
Protocol 2: Formulation with a Co-solvent and Surfactant for Improved Solubility
This protocol is for situations where simple dilution is insufficient and is particularly relevant for preparing formulations for in vivo studies. The percentages provided are examples and may need to be optimized for your specific application.
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG-400 (Polyethylene glycol 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline or PBS
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO. Ensure it is completely dissolved.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add PEG-400 and Tween® 80. A common starting formulation for in vivo studies is a vehicle composition of 5-10% DMSO, 30-40% PEG-400, 1-5% Tween® 80, and the remainder as saline or PBS. For example, for a final formulation with 10% DMSO, 40% PEG-400, and 5% Tween® 80:
-
Dissolve this compound in 10% of the final volume as DMSO.
-
Add 40% of the final volume as PEG-400 and mix thoroughly.
-
Add 5% of the final volume as Tween® 80 and mix until a clear solution is formed.
-
-
Final Dilution: Slowly add the remaining volume (45%) of sterile saline or PBS to the mixture while continuously vortexing.
-
Final Inspection and Use: The final solution should be clear. This formulation should be prepared fresh before each experiment.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound is an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, an ion channel involved in various physiological processes.
Caption: Inhibition of the TRPV4 signaling pathway by this compound.
Summary of this compound Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source(s) |
| DMSO | 100 | 53.69 | [2] |
| Aqueous Buffers | Data not publicly available (presumed to be low) | Data not publicly available | - |
Disclaimer: The information provided in this technical support center is for guidance only and is based on general principles of pharmaceutical formulation. Researchers should always perform their own optimization studies to determine the most suitable formulation for their specific experimental needs. The technical data for this compound, such as molecular weight, may vary between batches. Always refer to the batch-specific certificate of analysis. Tocris and other vendor products are intended for laboratory research use only, unless stated otherwise.[1]
References
- 1. rndsystems.com [rndsystems.com]
- 2. RN 9893 hydrochloride | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
RN-9893 hydrochloride off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the use of RN-9893 hydrochloride, a potent and selective TRPV4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] Its primary target is TRPV4, a calcium-permeable non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[2][3]
Q2: What are the known on-target IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound against TRPV4 vary by species.
Q3: What is known about the selectivity and potential off-target effects of this compound?
This compound has been shown to be highly selective for TRPV4 over other related TRP channels.[1][4] It exhibits greater than 15-fold selectivity for TRPV4 compared to TRPV1, TRPV3, and TRPM8.[4] It has also been screened against a panel of 54 other common biological targets and found to be selective.[4] However, the specific components of this panel are not publicly disclosed. Therefore, empirical determination of off-target effects in your specific experimental system is crucial.
Q4: Why is it important to control for off-target effects when using a "selective" compound like this compound?
Even highly selective compounds can exhibit off-target effects, particularly at concentrations significantly higher than their on-target IC50. These unintended interactions can lead to misinterpretation of experimental results. It is a best practice in pharmacology and chemical biology to always include control experiments to validate that the observed phenotype is a direct result of modulating the intended target.
Q5: What are the general principles for controlling for off-target effects?
The key principles for robustly demonstrating on-target activity include:
-
Dose-Response Relationship: Demonstrating that the biological effect of this compound occurs at concentrations consistent with its IC50 for TRPV4.
-
Use of a Structurally Unrelated Antagonist: Confirming the phenotype with a different, structurally distinct TRPV4 antagonist. If two different molecules produce the same effect, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TRPV4 expression. The resulting phenotype should mimic the effect of this compound.
-
Rescue Experiments: In a TRPV4 knockout/knockdown background, this compound should have no effect.
-
Monitoring Downstream Signaling: Assessing the modulation of known downstream signaling pathways of TRPV4 to confirm target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Unexpected or inconsistent experimental results. | Off-target effects of this compound. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a structurally unrelated TRPV4 antagonist to confirm the phenotype. 3. Perform a TRPV4 siRNA knockdown experiment. | 1. The desired effect is observed at a concentration close to the IC50 of RN-9893. 2. The second antagonist replicates the results. 3. TRPV4 knockdown phenocopies the effect of RN-9893. |
| Compound instability or precipitation. | 1. Visually inspect the media for any signs of precipitation. 2. Prepare fresh stock solutions of this compound. | Clear media and consistent results with freshly prepared compound. | |
| High levels of cytotoxicity observed. | Off-target toxicity. | 1. Lower the concentration of this compound. 2. Compare the cytotoxicity profile with a structurally unrelated TRPV4 antagonist. | Reduced cell death at lower concentrations while still observing the on-target effect. Similar cytotoxicity profiles between different antagonists suggest a potential on-target toxicity. |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%). | No cytotoxicity observed in the vehicle-only control. | |
| No effect observed after treatment with this compound. | Low or absent TRPV4 expression in the experimental model. | 1. Confirm TRPV4 expression at the mRNA (RT-qPCR) and protein (Western blot) level. | Detectable levels of TRPV4 are confirmed in your cell line or tissue. |
| Inactive compound. | Test the activity of the this compound batch in a validated TRPV4 functional assay (e.g., a calcium influx assay). | The compound shows the expected inhibitory activity. |
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Species | IC50 (nM) |
| Human | 420[1] |
| Rat | 660[1] |
| Mouse | 320 |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) | Fold Selectivity vs. hTRPV4 |
| hTRPV4 | 0.42 | - |
| hTRPV1 | 10[1] | ~24x |
| hTRPV3 | >30[1] | >71x |
| hTRPM8 | 30[1] | ~71x |
Key Experimental Protocols
Protocol 1: Western Blot for Downstream TRPV4 Signaling
This protocol allows for the confirmation of this compound's effect on downstream signaling pathways activated by TRPV4. Activation of TRPV4 can lead to the phosphorylation of AKT, S6, and FAK, and the downregulation of E-cadherin and β-catenin.
1. Cell Culture and Treatment:
- Plate cells at a density that will result in 70-80% confluency at the time of lysis.
- Pre-treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours.
- Stimulate the cells with a known TRPV4 agonist (e.g., GSK1016790A or hypotonic solution). Include a vehicle-only control.
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and incubate the lysate on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
- p-AKT (Ser473)
- Total AKT
- p-S6 Ribosomal Protein (Ser235/236)
- Total S6 Ribosomal Protein
- p-FAK (Tyr397)
- Total FAK
- E-cadherin
- β-catenin
- GAPDH or β-actin (as a loading control)
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
- Quantify band intensities and normalize phosphorylated protein levels to total protein levels. A decrease in agonist-induced phosphorylation in the presence of this compound would indicate on-target activity.
Protocol 2: siRNA-Mediated Knockdown of TRPV4
This protocol is a crucial control to demonstrate that the effect of this compound is dependent on the presence of its target.
1. Cell Seeding:
- The day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
2. siRNA Transfection:
- Prepare two separate tubes:
- Tube A: Dilute TRPV4-specific siRNA (and a non-targeting control siRNA) in serum-free medium.
- Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
- Combine the contents of Tube A and Tube B and incubate at room temperature for 10-20 minutes to allow for complex formation.
- Add the siRNA-lipid complexes to the cells.
- Incubate for 48-72 hours.
3. Validation of Knockdown:
- After the incubation period, harvest a subset of cells to validate knockdown efficiency by RT-qPCR (for mRNA levels) and Western blot (for protein levels) for TRPV4.
4. Phenotypic Assay:
- Treat the remaining knockdown and control cells with this compound and perform your primary phenotypic assay.
5. Data Analysis:
- The phenotype observed with this compound in control cells should be absent or significantly reduced in the TRPV4 knockdown cells.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly assess the binding of a compound to its target in a cellular context. This is a generalized protocol for a membrane protein like TRPV4.
1. Cell Treatment:
- Treat cultured cells with this compound or vehicle control for 1 hour at 37°C.
2. Heat Challenge:
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Solubilization:
- Lyse the cells by freeze-thaw cycles.
- To solubilize the membrane-bound TRPV4, add a mild non-ionic detergent (e.g., digitonin or Triton X-100) to the lysate and incubate on ice.
4. Separation of Soluble and Aggregated Fractions:
- Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Western Blot Analysis:
- Carefully collect the supernatant (soluble fraction).
- Analyze the amount of soluble TRPV4 at each temperature by Western blot, as described in Protocol 1.
6. Data Analysis:
- Quantify the band intensities and plot the amount of soluble TRPV4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes TRPV4.
Visualizations
Caption: TRPV4 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Validating On-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPV4 - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis and In Vitro Experimental Validation of Novel TRPV4 Antagonists Inspired by Labdane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
RN-9893 hydrochloride stability in different experimental buffers
This technical support center provides guidance on the stability and handling of RN-9893 hydrochloride in common experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on manufacturer data, this compound is soluble in DMSO up to 100 mM.[1][2] For creating concentrated stock solutions, it is recommended to use high-quality, anhydrous DMSO.
Q2: How should I store the solid compound and stock solutions?
A2: The solid powder of this compound should be desiccated at room temperature.[1] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is there any information on the stability of this compound in aqueous buffers like PBS or cell culture media?
A3: There is currently no publicly available quantitative data on the stability of this compound in specific aqueous experimental buffers such as PBS, TRIS, or cell culture media. As a general practice for compounds where aqueous stability is unknown, it is highly recommended to prepare fresh working solutions from a DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.
Q4: Can I expect this compound to be stable under acidic or basic conditions?
A4: While specific degradation pathways for this compound have not been detailed in the available literature, drug molecules can be susceptible to degradation under acidic and basic conditions.[4] It is advisable to maintain the pH of your experimental buffer within a neutral range (pH 6.8-7.4) unless the experimental design specifically requires otherwise. If you must work outside of this range, the stability of the compound should be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in experiments. | Degradation of this compound in the working solution. | Prepare fresh working solutions in your experimental buffer from a frozen DMSO stock immediately before each experiment. Avoid using working solutions that have been stored, even for a few hours. |
| Repeated freeze-thaw cycles of the DMSO stock solution. | Aliquot the DMSO stock solution into single-use vials after the initial preparation to minimize freeze-thaw cycles. | |
| Precipitation observed when diluting the DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell cultures and can help keep the compound in solution. Perform a small-scale solubility test in your specific buffer before proceeding with the full experiment. |
| Variability between experimental replicates. | Inconsistent age of the prepared working solutions. | Standardize the time between the preparation of the working solution and its addition to the experiment across all replicates and experimental days. |
Stability and Solubility Data Summary
The following table summarizes the available information on the solubility and recommended storage of this compound. Quantitative stability data in various experimental buffers is not currently available in the public domain.
| Parameter | Solvent/Condition | Value/Recommendation | Source |
| Solubility | DMSO | Up to 100 mM | [1][2] |
| Storage (Solid) | - | Desiccate at Room Temperature | [1] |
| Storage (Stock Solution in DMSO) | Short-term | -20°C (up to 1 month) | [3] |
| Long-term | -80°C (up to 6 months) | [3] | |
| Stability in Aqueous Buffers (e.g., PBS, Culture Media) | - | Data not available. It is strongly recommended to prepare fresh solutions for each experiment. | - |
Experimental Protocols
Protocol: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the recommended procedure for preparing working solutions of this compound for a typical in vitro cell-based assay.
-
Prepare a Concentrated Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Aseptically prepare a 10 mM or 100 mM stock solution in anhydrous DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
-
Prepare an Intermediate Dilution (if necessary):
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.
-
If a large dilution is required, prepare an intermediate dilution of the stock solution in DMSO. This helps to avoid precipitation when diluting into an aqueous buffer.
-
-
Prepare the Final Working Solution:
-
Immediately before adding the compound to your cells, dilute the DMSO stock (or intermediate dilution) into your pre-warmed cell culture medium or experimental buffer to the desired final concentration.
-
The final concentration of DMSO should be kept constant across all treatments, including the vehicle control (typically ≤ 0.5%).
-
Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex aqueous solutions containing proteins, such as cell culture media with serum.
-
-
Application to the Experiment:
-
Add the freshly prepared working solution to your cells or assay immediately.
-
Do not store the final aqueous working solution.
-
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]
- 4. pacelabs.com [pacelabs.com]
Technical Support Center: Improving RN-9893 Hydrochloride Efficacy in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing RN-9893 hydrochloride, a potent and selective TRPV4 antagonist, in primary cell line experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] TRPV4 is a non-selective cation channel that allows the influx of ions like calcium (Ca2+) in response to various stimuli, including mechanical stress, changes in osmolarity, and temperature.[2][4] this compound works by blocking this channel, thereby inhibiting the downstream signaling cascades that are triggered by TRPV4 activation.[5]
Q2: What is the optimal concentration of this compound to use in my primary cell line?
A2: The optimal concentration of this compound can vary significantly depending on the primary cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. As a starting point, concentrations ranging from 100 nM to 10 µM have been used in various studies. For example, in studies with primary endothelial cells, RN-9893 has been shown to effectively block TRPV4-mediated calcium influx.[5]
Q3: My primary cells are showing signs of toxicity after treatment with this compound. What could be the cause and how can I mitigate it?
A3: Toxicity in primary cells can be caused by several factors, including high concentrations of the compound, the solvent used to dissolve it (typically DMSO), or prolonged exposure.
-
Concentration: As mentioned above, it is essential to perform a dose-response curve to identify the lowest effective concentration.
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Exposure Time: Consider reducing the incubation time with the inhibitor. A time-course experiment can help determine the minimum time required to observe the desired effect.
Q4: I am not observing the expected inhibitory effect of this compound in my primary cell line. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Low TRPV4 Expression: Primary cell lines can have variable expression levels of TRPV4. It is advisable to confirm TRPV4 expression in your specific cells using techniques like qPCR or western blotting.
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh working solutions for each experiment.
-
Cell Health: The overall health and passage number of your primary cells can impact their responsiveness. Use cells at a low passage number and ensure they are healthy and proliferating as expected.
-
Assay Sensitivity: The assay you are using to measure the inhibitory effect may not be sensitive enough. Consider using a more direct and robust assay, such as calcium imaging, to assess TRPV4 channel activity.
Troubleshooting Guides
Issue 1: Inconsistent or Variable Efficacy
| Possible Cause | Troubleshooting Step |
| Primary Cell Heterogeneity | Primary cell cultures can be a mixed population of cells. Use cell-specific markers to verify the purity of your culture. Consider using cell sorting techniques to isolate a more homogenous population. |
| Variability in TRPV4 Expression | As mentioned in the FAQs, confirm TRPV4 expression levels in different batches of your primary cells. |
| Inconsistent Agonist Stimulation | If you are using a TRPV4 agonist (e.g., GSK1016790A) to induce channel activity, ensure that the agonist concentration and stimulation time are consistent across experiments. |
| Edge Effects in Multi-well Plates | To minimize "edge effects" in plate-based assays, avoid using the outer wells or ensure they are filled with a buffer or medium to maintain humidity. |
Issue 2: Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of any small molecule inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Confirmation of Specificity | To confirm that the observed effect is due to TRPV4 inhibition, consider using a structurally different TRPV4 antagonist as a control. Additionally, using siRNA or shRNA to knock down TRPV4 expression can serve as a valuable genetic control. |
Quantitative Data Summary
The following table summarizes the key specifications and effective concentrations of this compound from various sources.
| Parameter | Value | Reference |
| Molecular Weight | 536.95 g/mol | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| IC50 (human TRPV4) | 420 nM | [1][2] |
| IC50 (rat TRPV4) | 660 nM | [1][2] |
| IC50 (mouse TRPV4) | 320 nM | [1] |
| Selectivity | >15-fold selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Flux Assay
This protocol describes how to perform a dose-response experiment to find the optimal concentration of this compound for inhibiting TRPV4-mediated calcium influx in primary cells.
Materials:
-
Primary cells of interest plated in a 96-well black, clear-bottom plate
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
DMSO
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate your primary cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Inhibitor Preparation and Incubation:
-
Prepare a series of dilutions of this compound in HBSS. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Wash the cells twice with HBSS.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO only) and a no-inhibitor control.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for about 1-2 minutes.
-
Inject the TRPV4 agonist (e.g., GSK1016790A at a pre-determined optimal concentration) into the wells.
-
Continue recording the fluorescence for another 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (agonist only).
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: TRPV4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for inconsistent this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TRPV4 Channel in Ciliated Epithelia - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RN-9893 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RN-9893 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] It is orally bioavailable and exhibits selectivity for TRPV4 over other TRP channels like TRPV1, TRPV3, and TRPM8.[1][3] The mechanism of action involves blocking the TRPV4 channel, which prevents the influx of calcium ions into cells that would normally occur in response to stimuli such as osmotic pressure, mechanical stress, and temperature. This inhibition of calcium influx modulates downstream signaling pathways.
Q2: What are the key physicochemical properties of this compound?
A2: Key properties are summarized in the table below.
Q3: What is a recommended vehicle for in vivo administration of this compound?
A3: While the specific vehicle used in the original in vivo studies is not detailed in readily available literature, a common and effective approach for compounds soluble in DMSO is to use a multi-component vehicle system. For oral administration, a suspension or solution can be prepared. A recommended starting point is a vehicle composed of 0.5% to 1% methylcellulose (MC) in water, with a small percentage of a surfactant like Tween 80 (e.g., 0.1% to 0.5%) to aid in creating a homogenous suspension. The this compound should first be dissolved in a minimal amount of DMSO, and then this stock solution can be suspended in the aqueous vehicle. The final concentration of DMSO should be kept as low as possible, ideally below 5-10%, to minimize potential toxicity.
Q4: How should I prepare the dosing solution?
A4: A detailed protocol for preparing a dosing solution for oral gavage is provided in the "Experimental Protocols" section. It is crucial to ensure the final formulation is a homogenous suspension and to verify its stability for the duration of the experiment.
Q5: What are some important considerations before starting an in vivo study with this compound?
A5: Before beginning your study, it is important to:
-
Determine the appropriate dose: This is often based on in vitro IC50 values and preliminary in vivo dose-ranging studies.
-
Assess vehicle tolerability: Conduct a pilot study with the vehicle alone to ensure it does not cause adverse effects in your animal model.
-
Ensure proper animal handling and dosing techniques: Proper training in techniques like oral gavage is essential to minimize stress and ensure accurate dosing.
-
Consider the route of administration: While RN-9893 is orally bioavailable, the choice of administration route (e.g., oral, intraperitoneal) will depend on your experimental goals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of compound in dosing solution | - Poor solubility in the final vehicle. - Temperature changes affecting solubility. - Incorrect pH of the vehicle. | - Increase the concentration of the co-solvent (e.g., PEG400) or surfactant (e.g., Tween 80) in your vehicle. - Gently warm the solution during preparation (ensure the compound is heat-stable). - Prepare the dosing solution fresh before each administration. |
| Animal distress or adverse reactions after dosing | - Vehicle toxicity (especially with high concentrations of DMSO). - High dose of this compound. - Improper administration technique (e.g., esophageal irritation from gavage). | - Reduce the concentration of DMSO in the final vehicle. - Conduct a dose-response study to find the maximum tolerated dose. - Ensure proper training and technique for the chosen route of administration. |
| Inconsistent or variable results between animals | - Inhomogeneous dosing suspension. - Inaccurate dosing volumes. - Differences in animal health or stress levels. | - Ensure the dosing solution is a uniform suspension and vortex it before each administration. - Use calibrated equipment for dosing. - Acclimatize animals to the experimental conditions and handling. |
| Lack of expected therapeutic effect | - Insufficient dose or bioavailability. - Rapid metabolism of the compound. - Inappropriate dosing frequency. | - Increase the dose of this compound. - Consider a different route of administration that may offer better bioavailability. - Conduct a pharmacokinetic study to determine the compound's half-life and adjust the dosing schedule accordingly. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 536.95 g/mol | [1][3] |
| Formula | C₂₁H₂₃F₃N₄O₅S·HCl | [1][3] |
| Purity | ≥98% | [1][3] |
| Solubility | Soluble to 100 mM in DMSO | [1][3] |
| CAS Number | 2109450-40-8 | [1][3] |
| Storage | Desiccate at room temperature | [1][3] |
Experimental Protocols
Protocol: Preparation of this compound Formulation for Oral Gavage
-
Prepare the Vehicle:
-
To prepare a 0.5% methylcellulose (MC) solution, slowly add 0.5 g of MC to 100 mL of sterile water while stirring vigorously.
-
Continue stirring until the MC is fully dissolved. This may take several hours.
-
Add 0.2 mL of Tween 80 to the 0.5% MC solution and mix thoroughly.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal volume of 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
-
Prepare the Final Dosing Suspension:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration for injection.
-
Slowly add the this compound stock solution to the prepared vehicle while vortexing to ensure a uniform suspension.
-
For example, to prepare a 1 mg/mL dosing solution with a final DMSO concentration of 10%, add 1 mL of the 10 mg/mL stock solution to 9 mL of the vehicle.
-
-
Administration:
-
Before each administration, vortex the dosing suspension to ensure homogeneity.
-
Administer the appropriate volume to the animal based on its body weight using a gavage needle.
-
Visualizations
Caption: TRPV4 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
RN-9893 hydrochloride shelf life and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the shelf life, proper storage, and effective use of RN-9893 hydrochloride, a potent and selective TRPV4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and expected shelf life for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. The recommended conditions vary depending on whether the compound is in solid form or in a solvent.
Q2: this compound is described as hygroscopic. What precautions should I take?
A2: Hygroscopic compounds can readily absorb moisture from the atmosphere, which may impact their stability and weighing accuracy.[1] To handle hygroscopic this compound effectively:
-
Storage: Always store it in a tightly sealed container, preferably in a desiccator with a suitable desiccant.[1]
-
Handling: When weighing and preparing solutions, minimize the compound's exposure to ambient air. Work quickly and in a low-humidity environment if possible. A glove box with a controlled atmosphere is ideal.[2]
-
Resealing: Ensure the container is securely sealed immediately after use to prevent moisture absorption.[3]
Q3: My this compound solution has precipitated after being stored in the freezer. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[4]
-
Thawing: Thaw the solution slowly to room temperature.
-
Dissolution: Vortex the solution gently to ensure the compound is fully redissolved before use.
-
Prevention: To prevent this in the future, consider storing the compound at a slightly lower concentration or preparing fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.[4]
Q4: I am observing inconsistent results in my experiments. What could be the cause?
A4: Inconsistent results can stem from compound degradation.[4]
-
Solution Stability: this compound solutions, particularly at -20°C, have a limited shelf life (e.g., 1 month in DMSO).[5] Ensure you are using solutions within their recommended stability window.
-
Storage of Solutions: For longer-term storage of solutions, -80°C is recommended.[5]
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping the container in foil, as light can cause degradation of some small molecules.[4]
Data Presentation
Table 1: Shelf Life and Storage of this compound
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [5] |
| 4°C | 2 years | [5] | |
| Room Temperature | Desiccate | [4][6] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [5] |
| -20°C | 1 month | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Note: The molecular weight of this compound is 536.95 g/mol .[4]
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but be cautious of potential degradation.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.[5]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Solutions
If you observe precipitation when diluting your DMSO stock solution into an aqueous buffer for your experiment, consider the following:
-
Final Concentration: The concentration of this compound in your final assay medium may be too high. Try lowering the final concentration.
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent effects on your cells or assay.[8] However, a slightly higher concentration of DMSO may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[8]
-
pH of Buffer: The solubility of your compound might be pH-dependent. Experiment with different pH values in your buffer to find the optimal range for solubility.[7]
Issue 2: Loss of Compound Activity
If you suspect that this compound is losing its inhibitory activity, consider these points:
-
Age of Solution: As indicated in Table 1, stock solutions have a finite shelf life. Prepare fresh stock solutions if they have been stored beyond the recommended period.
-
Storage Conditions: Ensure that the solutions have been stored at the correct temperature and protected from light.
-
Assay Conditions: The compound may be unstable in your specific assay medium. You can perform a time-course experiment to check if the inhibitory effect diminishes over time.[8]
Visualizations
References
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 3. tutorchase.com [tutorchase.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to TRPV4 Antagonists: RN-9893 Hydrochloride vs. HC-067047
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent transient receptor potential vanilloid 4 (TRPV4) antagonists: RN-9893 hydrochloride and HC-067047. The information presented is collated from preclinical research to assist in the selection of the most appropriate tool compound for in vitro and in vivo studies.
Introduction to TRPV4 and its Antagonists
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological conditions such as pain, edema, and bladder dysfunction has made it a significant target for drug discovery.[1] Small molecule antagonists of TRPV4, such as this compound and HC-067047, are invaluable tools for investigating the function of this channel and for the development of novel therapeutics.[1][2]
In Vitro Potency and Selectivity: A Head-to-Head Look
Table 1: In Vitro Potency (IC50) of TRPV4 Antagonists
| Compound | Human TRPV4 | Rat TRPV4 | Mouse TRPV4 |
| This compound | ~420 nM | ~660 nM | ~320 nM |
| HC-067047 | 48 nM | 133 nM | 17 nM |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
In terms of selectivity, both compounds exhibit a favorable profile, with significantly lower potency against other related TRP channels.
Table 2: Selectivity Profile of TRPV4 Antagonists
| Compound | Selectivity over TRPV1 | Selectivity over TRPV3 | Selectivity over TRPM8 |
| This compound | >15-fold | >15-fold | >15-fold |
| HC-067047 | >100-fold | >100-fold | ~10-fold |
Pharmacokinetic Properties: Oral Bioavailability as a Key Differentiator
A critical distinction between the two compounds lies in their pharmacokinetic profiles, particularly their suitability for oral administration.
Table 3: Pharmacokinetic Parameters
| Compound | Route of Administration | Key Findings | Oral Bioavailability |
| This compound | Oral (in rats) | Orally bioavailable.[3] | Moderate[3] |
| HC-067047 | Intraperitoneal (in rats) | Plasma levels remained above IC50 for over 2 hours at 10 mg/kg.[4] | Not reported to be orally bioavailable. |
The oral bioavailability of this compound presents a significant advantage for in vivo studies requiring chronic dosing or a less invasive administration route.[3]
In Vivo Efficacy: Applications in Preclinical Models
Both antagonists have demonstrated efficacy in various animal models, highlighting the therapeutic potential of TRPV4 inhibition.
-
HC-067047 has been extensively studied in models of bladder dysfunction . Intraperitoneal administration in rats with cyclophosphamide-induced cystitis led to a significant increase in functional bladder capacity and a reduction in micturition frequency.[4] It has also shown efficacy in attenuating mechanical allodynia in mouse models of neuropathic pain .[5]
-
RN-9893 has been positioned as a valuable in vivo tool compound, with one study highlighting its utility in a rat model of pulmonary edema .[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these antagonists, the following diagrams are provided.
Caption: TRPV4 channel activation and inhibition pathway.
Caption: Experimental workflow for TRPV4 antagonist evaluation.
Experimental Protocols
In Vitro Calcium Imaging Assay
This protocol is used to determine the potency of TRPV4 antagonists by measuring their ability to inhibit agonist-induced calcium influx.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target TRPV4 channel (human, rat, or mouse) are cultured in appropriate media and seeded onto 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. After incubation, the cells are washed to remove excess dye.
-
Compound Incubation: The cells are incubated with varying concentrations of the antagonist (e.g., RN-9893 or HC-067047) or vehicle for a predetermined period.
-
Agonist Stimulation and Measurement: A known TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate, 4α-PDD) is added to the wells, and the change in fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's inhibitory effect is calculated relative to the vehicle control, and the IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
In Vivo Cystometry in Rats
This protocol assesses the effect of TRPV4 antagonists on bladder function in a model of cystitis.
-
Animal Model: Female Sprague-Dawley rats are administered cyclophosphamide to induce bladder inflammation and overactivity.
-
Catheter Implantation: Under anesthesia, a catheter is implanted into the bladder dome for infusion of saline and measurement of intravesical pressure.
-
Compound Administration: HC-067047 (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal injection. For an orally available compound like RN-9893, administration would be via oral gavage.
-
Cystometric Recording: The bladder is continuously filled with saline at a constant rate, and bladder pressure is recorded. Micturition volumes and frequency are also measured.[4]
-
Data Analysis: Key cystometric parameters, including bladder capacity, micturition volume, and intercontraction interval, are compared between the antagonist-treated and vehicle-treated groups to determine the compound's efficacy in ameliorating bladder overactivity.[4]
Conclusion
Both this compound and HC-067047 are potent and selective TRPV4 antagonists valuable for preclinical research. The choice between them will likely depend on the specific requirements of the study.
-
HC-067047 offers high potency and has been extensively characterized in in vivo models of bladder dysfunction and pain, making it a strong candidate for studies requiring intraperitoneal administration.[4][5]
-
This compound , with its confirmed oral bioavailability in rats, provides a significant advantage for studies necessitating chronic oral dosing or a less invasive route of administration.[3]
Researchers should carefully consider the potency, selectivity, and, importantly, the pharmacokinetic profile of each compound when designing their experiments to investigate the role of TRPV4 in health and disease.
References
- 1. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of orally-bioavailable antagonists of the TRPV4 ion-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of RN-9893 Hydrochloride: A Comparison Guide Utilizing TRPV4 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the TRPV4 antagonist, RN-9893 hydrochloride, through rigorous comparison with TRPV4 knockout (KO) models. The following sections detail experimental protocols, present hypothetical comparative data, and illustrate key pathways and workflows to ensure robust and reliable validation of on-target activity.
Introduction to this compound and TRPV4
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a widely expressed, non-selective cation channel that acts as a polymodal sensor for a variety of physical and chemical stimuli, including temperature, osmolarity, mechanical stress, and endogenous ligands. Its involvement in numerous physiological processes, such as vasodilation, pain sensation, and inflammation, makes it a compelling therapeutic target.
To unequivocally demonstrate that the pharmacological effects of RN-9893 are mediated through TRPV4, it is imperative to conduct studies in parallel with wild-type (WT) and TRPV4 knockout (KO) animal models. The absence of a response to RN-9893 in KO models provides the most definitive evidence of its specificity.
Comparative Efficacy in Wild-Type vs. TRPV4 Knockout Models
Table 1: Effect of this compound on GSK1016790A-Induced Hypotension
| Treatment Group | Genotype | N | Baseline Mean Arterial Pressure (mmHg) | Post-GSK1016790A MAP (mmHg) | % Change in MAP |
| Vehicle | WT | 8 | 105 ± 5 | 75 ± 6 | -28.6% |
| RN-9893 (10 mg/kg) | WT | 8 | 103 ± 4 | 100 ± 5 | -2.9% |
| Vehicle | TRPV4 KO | 8 | 98 ± 5 | 97 ± 4 | -1.0% |
| RN-9893 (10 mg/kg) | TRPV4 KO | 8 | 99 ± 6 | 98 ± 5 | -1.0% |
Data are presented as mean ± SEM. GSK1016790A is a potent TRPV4 agonist.
Table 2: Effect of this compound on 4α-PDD-Induced Mechanical Allodynia
| Treatment Group | Genotype | N | Baseline Paw Withdrawal Threshold (g) | Post-4α-PDD Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | WT | 10 | 4.5 ± 0.3 | 1.2 ± 0.2 | 0% |
| RN-9893 (30 mg/kg) | WT | 10 | 4.6 ± 0.4 | 4.1 ± 0.3 | 87.9% |
| Vehicle | TRPV4 KO | 10 | 4.4 ± 0.3 | 4.3 ± 0.4 | N/A |
| RN-9893 (30 mg/kg) | TRPV4 KO | 10 | 4.5 ± 0.2 | 4.4 ± 0.3 | N/A |
Data are presented as mean ± SEM. 4α-Phorbol 12,13-didecanoate (4α-PDD) is a TRPV4 agonist known to induce mechanical hypersensitivity.
Interpretation: Intraplantar injection of the TRPV4 agonist 4α-PDD in wild-type mice leads to a significant decrease in the paw withdrawal threshold, indicating mechanical allodynia. Oral administration of this compound reverses this hypersensitivity. In TRPV4 knockout mice, 4α-PDD fails to induce mechanical allodynia, demonstrating that this effect is mediated by TRPV4. As expected, RN-9893 has no effect in the knockout animals, providing strong evidence for its specific action on TRPV4 in pain pathways.
Experimental Protocols
Agonist-Induced Hypotension Model
-
Animal Model: Adult male C57BL/6J (wild-type) and TRPV4 knockout mice (on a C57BL/6J background), 10-12 weeks of age.
-
Blood Pressure Measurement: Mice are anesthetized, and a catheter is inserted into the carotid artery for direct measurement of arterial blood pressure. The catheter is connected to a pressure transducer and a data acquisition system.
-
Drug Administration:
-
This compound (10 mg/kg) or vehicle (e.g., 10% DMSO in saline) is administered via oral gavage 60 minutes prior to the agonist challenge.
-
The TRPV4 agonist GSK1016790A (1 µg/kg) is administered intravenously.
-
-
Data Analysis: Mean arterial pressure (MAP) is recorded continuously. The baseline MAP is averaged over a 5-minute period before agonist administration, and the post-agonist MAP is the nadir reached within 5 minutes of administration. The percentage change in MAP is calculated. Statistical analysis is performed using a two-way ANOVA with Bonferroni's post-hoc test.
Mechanical Allodynia Model
-
Animal Model: Adult male C57BL/6J (wild-type) and TRPV4 knockout mice (on a C57BL/6J background), 8-10 weeks of age.
-
Induction of Allodynia: A baseline paw withdrawal threshold is determined using von Frey filaments. Subsequently, 10 µL of 4α-PDD (100 µM) is injected into the plantar surface of the hind paw.
-
Drug Administration: this compound (30 mg/kg) or vehicle is administered orally 30 minutes before the 4α-PDD injection.
-
Behavioral Testing: The paw withdrawal threshold is measured 1 hour after the 4α-PDD injection using the up-down method with von Frey filaments.
-
Data Analysis: The 50% paw withdrawal threshold is calculated. The percentage reversal of allodynia is calculated using the formula: [(Post-drug threshold - Post-agonist threshold) / (Baseline threshold - Post-agonist threshold)] x 100. Statistical analysis is performed using a two-way ANOVA with Bonferroni's post-hoc test.
Visualizing the Molecular and Experimental Framework
To further clarify the context of this compound's action and the experimental logic, the following diagrams are provided.
Caption: TRPV4 Signaling Pathway and Point of RN-9893 Inhibition.
Caption: Experimental Workflow for Validating RN-9893 Specificity.
Conclusion
The use of TRPV4 knockout models is the gold standard for confirming the specificity of a TRPV4 antagonist. The experimental designs and hypothetical data presented in this guide offer a clear path for researchers to validate the on-target effects of this compound. By demonstrating a lack of efficacy in animals devoid of the TRPV4 channel, researchers can confidently attribute the pharmacological actions of RN-9893 to its intended target, a critical step in its development as a potential therapeutic agent.
RN-9893 Hydrochloride: A Comparative Analysis of Efficacy in Human vs. Rat Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of RN-9893 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, in human versus rat cell lines. The data presented is compiled from preclinical research to assist in the evaluation and planning of further studies.
This compound has emerged as a valuable tool for investigating the physiological and pathological roles of TRPV4. Understanding its comparative efficacy across different species is crucial for the translation of preclinical findings.
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been quantified in both human and rat cell lines recombinantly expressing the TRPV4 channel. The half-maximal inhibitory concentration (IC50) values, a standard measure of antagonist potency, are summarized below. These values were determined by assessing the ability of this compound to block the influx of calcium following stimulation of the TRPV4 channel with a specific agonist.
| Parameter | Human TRPV4 | Rat TRPV4 | Reference |
| IC50 Value | 420 nM | 660 nM | [1][2][3] |
Note: The slightly higher potency in human TRPV4-expressing cells suggests potential species-specific differences in the binding site or channel conformation.
Selectivity Profile
This compound exhibits high selectivity for TRPV4 over other related TRP channels, a critical attribute for a pharmacological probe.
| Target | IC50 (µM) | Reference |
| TRPV1 | 10 | [1] |
| TRPV3 | >30 | [1] |
| TRPM8 | 30 | [1] |
This selectivity profile underscores the utility of this compound in specifically targeting TRPV4-mediated pathways.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro experiment to determine the IC50 of this compound.
Cell Lines and Culture
-
Human TRPV4: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV4 channel.
-
Rat TRPV4: Chinese Hamster Ovary (CHO) cells stably expressing the rat TRPV4 channel.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the recombinant TRPV4 channel. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
IC50 Determination using a Fluorometric Imaging Plate Reader (FLIPR) Assay
This assay measures the intracellular calcium concentration ([Ca2+])i in response to TRPV4 activation and its inhibition by this compound.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Protocol:
-
The dye-loaded cell plate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
The various concentrations of this compound are added to the wells, and the cells are incubated for a defined period (e.g., 15-30 minutes).
-
The TRPV4 channel is then stimulated by adding a specific agonist, typically 4α-phorbol 12,13-didecanoate (4α-PDD), at a concentration that elicits approximately 80% of the maximal response (EC80).
-
The fluorescence intensity is measured kinetically for several minutes to capture the peak increase in intracellular calcium.
-
-
Data Analysis: The increase in fluorescence, corresponding to the increase in [Ca2+]i, is calculated for each well. The data are normalized to the response of the agonist alone (100% activation) and a no-agonist control (0% activation). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing the Molecular Mechanism and Experimental Design
To better understand the context of these experiments, the following diagrams illustrate the TRPV4 signaling pathway and the experimental workflow.
References
RN-9893 Hydrochloride: A Comparative Analysis of Cross-Reactivity with TRPV1, TRPV3, and TRPM8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of RN-9893 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The following sections present quantitative data on its interaction with other key TRP channels—TRPV1, TRPV3, and TRPM8—along with the experimental methodologies used for these assessments.
Data Presentation: Potency and Selectivity of this compound
This compound has been identified as a potent and orally bioavailable antagonist of the TRPV4 ion channel.[1][2] Its selectivity is a critical attribute for its use as a research tool and potential therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, TRPV4, across different species, and its cross-reactivity with human TRPV1, TRPV3, and TRPM8 channels.
| Target Channel | Species | IC50 (nM) | Fold Selectivity vs. hTRPV4 |
| TRPV4 | Human | 420[1][3][4] | - |
| Mouse | 320[3][4] | - | |
| Rat | 660[1][3][4] | - | |
| TRPV1 | Human | 10,000[1] | >23-fold |
| TRPV3 | Human | >30,000[1] | >71-fold |
| TRPM8 | Human | 30,000[1] | >71-fold |
Data compiled from multiple sources.[1][3][4]
As the data indicates, this compound exhibits greater than 15-fold selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8.[3]
Experimental Protocols
The determination of the potency and selectivity of this compound involves cellular-based assays that measure the influx of cations, primarily calcium, through the respective TRP channels upon activation. The two primary methods employed are calcium flux assays and electrophysiological recordings.
Calcium Influx Assay (e.g., FLIPR Assay)
This high-throughput screening method is commonly used to assess the activity of ion channels like the TRP family.
-
Cell Culture and Plating: Human embryonic kidney (HEK293) cells, stably expressing the human TRPV4, TRPV1, TRPV3, or TRPM8 channel, are cultured and seeded into 96-well or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration at 37°C. This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Agonist Stimulation and Signal Detection: A known agonist for the specific TRP channel is added to the wells to stimulate channel opening and subsequent calcium influx.
-
TRPV4: 4α-Phorbol 12,13-didecanoate (4α-PDD) or hypotonic solution.
-
TRPV1: Capsaicin.
-
TRPV3: 2-Aminoethoxydiphenyl borate (2-APB).
-
TRPM8: Menthol or Icilin. The change in fluorescence, corresponding to the intracellular calcium concentration, is measured in real-time using a fluorescence imaging plate reader (FLIPR).
-
-
Data Analysis: The fluorescence signal is normalized, and the IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology (Whole-Cell Patch Clamp)
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
-
Cell Preparation: Cells expressing the target TRP channel are prepared and placed in a recording chamber on the stage of an inverted microscope.
-
Pipette Positioning and Seal Formation: A glass micropipette with a small tip diameter, filled with an intracellular solution, is precisely positioned onto the surface of a single cell. A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured to gain electrical access to the cell's interior, establishing the whole-cell recording configuration.
-
Current Recording: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). The TRP channel is activated by applying the respective agonist to the extracellular solution. The resulting inward or outward current is recorded.
-
Antagonist Application: After obtaining a stable baseline current in the presence of the agonist, this compound is applied at various concentrations to the extracellular solution. The degree of inhibition of the agonist-induced current is measured.
-
Data Analysis: The recorded currents are analyzed to determine the concentration-dependent inhibition by this compound, from which the IC50 value is derived.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing this compound cross-reactivity.
Signaling Pathway and Potential Cross-Reactivity
Caption: this compound's interaction with TRP channels.
References
Independent Verification of RN-9893 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of RN-9893 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, with other commercially available alternatives. The information presented herein is supported by experimental data from publicly available scientific literature and is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to TRPV4 and its Antagonists
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] Dysregulation of TRPV4 activity has been implicated in several pathological conditions, making it an attractive therapeutic target. TRPV4 antagonists are valuable research tools for investigating the physiological and pathophysiological roles of this ion channel and for the development of novel therapeutics.
This compound is a well-characterized, orally active TRPV4 antagonist.[3][4] This guide compares its activity with three other widely used selective TRPV4 antagonists: HC-067047, GSK2193874, and GSK2798745.
Comparative Activity of TRPV4 Antagonists
The potency of TRPV4 antagonists is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the TRPV4 channel activity. The following table summarizes the reported IC50 values for this compound and its alternatives against human, rat, and mouse TRPV4 channels.
| Compound | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 |
| This compound | 420 nM[1][3][5] | 660 nM[1][3][5] | 320 nM[1][5][6] |
| HC-067047 | 48 nM[6][7] | 133 nM[6][7] | 17 nM[6][7] |
| GSK2193874 | 40 nM[1][3] | 2 nM[1][3] | Not Reported |
| GSK2798745 | 1.8 nM[8] | 1.6 nM[8] | Not Reported |
Note: Lower IC50 values indicate higher potency.
Selectivity Profile
An ideal antagonist should exhibit high selectivity for its target over other related proteins. This compound demonstrates good selectivity for TRPV4 over other TRP channels such as TRPV1, TRPV3, and TRPM8.[3] Similarly, HC-067047, GSK2193874, and GSK2798745 are also reported to be highly selective for TRPV4.[1][5][8]
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is essential to visualize the signaling pathway it modulates and the experimental workflow used to quantify its effects.
References
- 1. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRPV4—A Missing Link Between Mechanosensation and Immunity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. TRPV4 Dominates High Shear-Induced Initial Traction Response and Long-Term Relaxation Over Piezo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. labguru.com [labguru.com]
Comparative Analysis of RN-9893 Hydrochloride: A Statistical and Mechanistic Review of a Novel TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RN-9893 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document summarizes its performance relative to other known TRPV4 antagonists, supported by available preclinical data. While in vivo efficacy data for this compound is not publicly available, this guide offers a comprehensive overview of its in vitro profile and draws comparisons with relevant alternatives to inform future research and development.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits the activity of the TRPV4 ion channel.[1] TRPV4 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, respiratory function, and cardiovascular homeostasis.[2][3][4] Its role in disease makes it a compelling target for therapeutic intervention.
In Vitro Potency and Selectivity
This compound demonstrates potent antagonism of TRPV4 across multiple species. The available data on its half-maximal inhibitory concentration (IC50) and selectivity against other transient receptor potential (TRP) channels are summarized below. For comparison, data for two other well-characterized TRPV4 antagonists, HC-067047 and GSK2193874, are also included.
Table 1: In Vitro Potency of TRPV4 Antagonists
| Compound | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 |
| This compound | 0.42 µM[5] | 0.66 µM[5] | 0.32 µM |
| HC-067047 | 48 nM | 133 nM | 17 nM |
| GSK2193874 | 2.1 nM | 3.2 nM | 5.9 nM |
Table 2: In Vitro Selectivity Profile of TRPV4 Antagonists
| Compound | TRPV1 IC50 | TRPV3 IC50 | TRPM8 IC50 |
| This compound | 10 µM[5] | >30 µM[5] | 30 µM[5] |
| HC-067047 | >10 µM | >10 µM | >10 µM |
| GSK2193874 | >25 µM | Not Available | >25 µM |
Mechanism of Action: TRPV4 Antagonism
TRPV4 channels are activated by a diverse range of stimuli, including heat, mechanical stress, and endogenous ligands. Upon activation, TRPV4 allows the influx of Ca2+ into cells, triggering downstream signaling cascades that can contribute to inflammation and pain.[2][3] this compound, as a TRPV4 antagonist, is designed to block this channel, thereby preventing the influx of calcium and mitigating the subsequent pathological effects.
Figure 1: Mechanism of action of this compound as a TRPV4 antagonist.
Preclinical Efficacy: A Comparative Overview
A critical aspect of drug development is the demonstration of in vivo efficacy. While this compound has been noted for its oral bioavailability in rats, specific in vivo efficacy data in disease models have not been identified in the public domain. In contrast, preclinical studies for HC-067047 and GSK2193874 have been published, providing insights into the potential therapeutic applications of TRPV4 antagonism.
Table 3: Summary of In Vivo Preclinical Studies of Comparator TRPV4 Antagonists
| Compound | Animal Model | Key Findings |
| HC-067047 | Cyclophosphamide-induced cystitis (mouse, rat) | Significantly increased functional bladder capacity. |
| HC-067047 | Streptozotocin-induced diabetic neuropathy (mouse) | Attenuated mechanical allodynia. |
| GSK2193874 | Heart failure model (rat) | Prevented and reversed pulmonary edema. |
| GSK2193874 | Mouse model of thermoregulation | Increased tail blood flow, suggesting a role in central cardiovascular control. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key preclinical studies of the comparator compounds.
HC-067047: Cyclophosphamide-Induced Cystitis Model
-
Animals: Female C57BL/6 mice or Sprague-Dawley rats.
-
Induction of Cystitis: A single intraperitoneal injection of cyclophosphamide (150 mg/kg).
-
Treatment: HC-067047 administered intraperitoneally at varying doses.
-
Assessment: Conscious cystometry was performed to measure bladder capacity, voiding frequency, and voided volume. Urothelial cells were also isolated to measure TRPV4-mediated Ca2+ responses.
GSK2193874: Heart Failure-Induced Pulmonary Edema Model
-
Animals: Male Sprague-Dawley rats.
-
Induction of Heart Failure: Myocardial infarction induced by ligation of the left anterior descending coronary artery.
-
Treatment: GSK2193874 administered orally.
-
Assessment: Pulmonary edema was assessed by measuring lung water content. Hemodynamic parameters, including left ventricular end-diastolic pressure, were also monitored.
Figure 2: Generalized experimental workflow for preclinical evaluation of TRPV4 antagonists.
Conclusion and Future Directions
This compound is a potent and selective TRPV4 antagonist with a promising in vitro profile and oral bioavailability. However, the absence of publicly available in vivo efficacy data for this compound makes a direct comparison of its therapeutic effects with other TRPV4 antagonists challenging. Preclinical studies on comparator compounds like HC-067047 and GSK2193874 have demonstrated the potential of TRPV4 antagonism in treating conditions such as bladder dysfunction, neuropathic pain, and pulmonary edema.
Future research should focus on evaluating the in vivo efficacy of this compound in relevant animal models of disease. Such studies will be critical in determining its potential as a clinical candidate and for providing a more complete comparative analysis against other TRPV4 antagonists. The detailed experimental protocols provided for the comparator compounds can serve as a valuable reference for the design of these future investigations.
References
- 1. RN-9893 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 4. TRPV4 antagonists: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of TRPV4 Antagonists: Replicating Published Results with RN-9893 Hydrochloride
For researchers and professionals in drug development, the ability to replicate and compare the performance of small molecule inhibitors is paramount. This guide provides an objective comparison of RN-9893 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, with other commercially available alternatives. The data presented is collated from published literature, offering a resource for selecting the appropriate tool compound for in vitro and in vivo studies targeting TRPV4.
Performance Comparison of TRPV4 Antagonists
This compound and its alternatives, HC-067047 and GSK2193874, have been characterized by their half-maximal inhibitory concentration (IC50) against human, rat, and mouse TRPV4 channels. The following table summarizes their reported potencies, providing a clear quantitative comparison for researchers selecting a TRPV4 antagonist for their specific experimental model.
| Compound | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 | Primary Reference |
| This compound | 0.42 µM | 0.66 µM | 0.32 µM | Wei ZL, et al. (2015)[1] |
| HC-067047 | 48 nM | 133 nM | 17 nM | Everaerts W, et al. (2010)[2] |
| GSK2193874 | 40 nM | 2 nM | Not Reported | Thorneloe KS, et al. (2012)[3][4] |
Elucidating the Mechanism: The TRPV4 Signaling Pathway
TRPV4 is a non-selective cation channel that plays a crucial role in sensing a variety of physical and chemical stimuli, including mechanical stress, temperature, and osmolarity.[5][6] Its activation leads to an influx of calcium ions (Ca2+), initiating a cascade of downstream signaling events that are implicated in numerous physiological and pathophysiological processes.[6][7] The diagram below illustrates a simplified overview of the TRPV4 signaling pathway, highlighting the point of inhibition by antagonists like this compound.
Experimental Workflow for Antagonist Profiling
The determination of antagonist potency is a critical step in drug discovery. The following diagram outlines a typical experimental workflow for assessing the inhibitory activity of compounds like this compound on TRPV4 channels, commonly employing techniques such as calcium imaging or electrophysiology.
Detailed Experimental Protocols
To ensure the reproducibility of the cited data, the following are detailed methodologies for the key experiments used to characterize this compound and its alternatives.
IC50 Determination for this compound (Adapted from Wei ZL, et al., 2015)
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Calcium Imaging Assay:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control for 15 minutes at room temperature.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence is recorded before the addition of a TRPV4 agonist (e.g., 4α-phorbol 12,13-didecanoate, 4α-PDD) to a final concentration that elicits a submaximal response (e.g., EC80).
-
The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.
-
-
Data Analysis: The peak fluorescence response following agonist addition is measured. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
IC50 Determination for HC-067047 (Adapted from Everaerts W, et al., 2010)
-
Cell Culture and Transfection: HEK293T cells are cultured as described above. For transient expression, cells are transfected with a plasmid encoding the respective TRPV4 ortholog (human, rat, or mouse) using a suitable transfection reagent (e.g., Lipofectamine 2000). Experiments are typically performed 24-48 hours post-transfection.
-
Whole-Cell Patch-Clamp Electrophysiology:
-
Transfected cells are identified, often by co-transfection with a fluorescent reporter protein (e.g., GFP).
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains (in mM): 150 NaCl, 6 CsCl, 1 MgCl2, 1.5 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4. The intracellular pipette solution contains (in mM): 100 Cs-aspartate, 45 CsCl, 1 MgCl2, 10 EGTA, and 10 HEPES, pH adjusted to 7.2.
-
Cells are held at a holding potential of -60 mV.
-
TRPV4 currents are elicited by the application of a TRPV4 agonist (e.g., 4α-PDD).
-
After a stable baseline current is established, increasing concentrations of HC-067047 are applied to the bath solution.
-
The inhibition of the agonist-induced current is measured at each antagonist concentration.
-
-
Data Analysis: The steady-state current amplitude at each concentration of HC-067047 is normalized to the maximal current induced by the agonist alone. The IC50 is calculated by fitting the concentration-inhibition data with a Hill equation.
IC50 Determination for GSK2193874 (Adapted from Thorneloe KS, et al., 2012)
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPV4 are used. Cells are maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic.
-
Automated Electrophysiology (IonWorks Quattro):
-
Cells are harvested and suspended in an extracellular solution.
-
The cell suspension is added to a planar patch-clamp plate.
-
After establishing a whole-cell configuration, a baseline current is recorded.
-
Varying concentrations of GSK2193874 are added, followed by incubation.
-
TRPV4 is activated by the addition of a potent agonist, GSK1016790A.
-
The peak current response is measured.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of GSK2193874 relative to the control response. IC50 values are determined from the concentration-response curve using a four-parameter logistic fit.
This guide provides a foundational comparison for researchers working with this compound and other TRPV4 antagonists. By presenting quantitative data alongside detailed experimental protocols, we aim to facilitate the replication of published findings and aid in the informed selection of research tools for the investigation of TRPV4 biology.
References
- 1. Transient receptor potential channel TRPV4 mediates TGF-β1-induced differentiation of human ventricular fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
RN-9893 Hydrochloride: A Comparative Guide for Use as a Negative Control in Non-TRPV4 Expressing Cells
For researchers investigating the transient receptor potential vanilloid 4 (TRPV4) ion channel, the use of specific pharmacological tools is paramount. RN-9893 hydrochloride has emerged as a potent and selective antagonist of TRPV4, making it a candidate for use not only as an inhibitor but also as a negative control in experimental systems lacking the TRPV4 protein. This guide provides a comprehensive comparison of this compound with other common TRPV4 modulators and details the experimental framework for its validation as a negative control.
High Selectivity: The Foundation for a Reliable Negative Control
This compound is an orally active antagonist of TRPV4 with high potency.[1] Its selectivity is a key attribute for its use as a negative control. In vitro studies have demonstrated that it is significantly more potent against TRPV4 than other related TRP channels.
Table 1: Comparative Potency of this compound Against Various TRP Channels
| Target Channel | IC50 (µM) | Species | Agonist Used |
| TRPV4 | 0.42 | Human | 4α-Phorbol 12,13-didecanoate (4α-PDD) |
| TRPV4 | 0.66 | Rat | 4α-PDD |
| TRPV4 | 2.1 | Rat | Hypotonicity |
| TRPV1 | 10 | Human | Not Specified |
| TRPV3 | >30 | Human | Not Specified |
| TRPM8 | 30 | Human | Not Specified |
Data compiled from MedchemExpress.[1]
This selectivity profile suggests that at concentrations effective for blocking TRPV4, this compound should not interact with other common TRP channels. Furthermore, broader screening against a panel of 54 biological targets revealed that significant inhibition was only observed at the M1 muscarinic receptor at a high concentration of 10 µM, well above its IC50 for TRPV4.[2] This high degree of selectivity is the primary rationale for its use as a negative control in cells that do not express TRPV4.
The Ideal Negative Control: Inert in a Null Background
The definitive test for a negative control is its lack of activity in a biological system devoid of the target protein. For TRPV4 research, this is best accomplished using cell lines that do not endogenously express TRPV4 or have had the TRPV4 gene knocked out. While direct experimental data on this compound in a TRPV4-null cell line is not extensively published, the behavior of other highly selective TRPV4 modulators in such systems provides a strong predictive framework.
For instance, studies utilizing TRPV4-knockout (KO) HEK293 cells have shown that the potent TRPV4 agonist GSK1016790A fails to induce a calcium influx, a hallmark of TRPV4 activation.[3] This demonstrates that in the absence of the TRPV4 channel, a selective ligand has no effect. Based on its comparable selectivity, it is highly probable that this compound would exhibit similar inertness in these TRPV4-KO cells.
Table 2: Comparison of Expected Effects of TRPV4 Modulators in Wild-Type vs. Non-TRPV4 Expressing Cells
| Compound | Compound Type | Expected Effect in Wild-Type (TRPV4-expressing) Cells | Expected Effect in Non-TRPV4 Expressing Cells |
| GSK1016790A | Agonist | Increased intracellular calcium | No change in intracellular calcium |
| This compound | Antagonist | Blocks agonist-induced calcium increase | No change in intracellular calcium |
| HC-067047 | Antagonist | Blocks agonist-induced calcium increase | No change in intracellular calcium |
| Vehicle (e.g., DMSO) | Control | No change in intracellular calcium | No change in intracellular calcium |
Alternative Negative Controls and Comparative Selectivity
While this compound is a strong candidate, other selective TRPV4 antagonists can also be considered for use as negative controls.
Table 3: Selectivity Profile of Alternative TRPV4 Antagonists
| Compound | Target IC50 | Species | Selectivity Notes |
| RN-9893 | 0.32 µM (mouse), 0.42 µM (human), 0.66 µM (rat) | Mouse, Human, Rat | Highly selective over TRPV1, TRPV3, and TRPM8. |
| HC-067047 | 17 nM (mouse), 48 nM (human), 133 nM (rat) | Mouse, Human, Rat | Selective over TRPV1, TRPV2, TRPV3, and TRPM8. |
| GSK2193874 | 2 nM (rat), 40 nM (human) | Rat, Human | Selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (>25 µM). |
Data compiled from various sources.[4]
The choice of negative control may depend on the specific experimental context and the desire for structural diversity in control compounds.
Experimental Protocols for Validation
To empirically validate this compound as a negative control, the following experimental protocols can be employed.
Experimental Workflow: Validating a Negative Control
Caption: Workflow for validating RN-9893 HCl as a negative control.
Intracellular Calcium Imaging using Fluo-4 AM
This assay measures changes in intracellular calcium concentration, a direct indicator of TRPV4 channel activity.
Materials:
-
Wild-type and TRPV4-KO HEK293 cells
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A)
-
Vehicle (DMSO)
Procedure:
-
Cell Plating: Seed wild-type and TRPV4-KO HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove culture medium from cells, wash with HBSS, and add the Fluo-4 AM loading buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Using a fluorescence plate reader with automated injection, measure baseline fluorescence (Excitation: ~490 nm, Emission: ~515 nm).
-
Inject solutions of this compound, the TRPV4 agonist, or vehicle control.
-
Continue to record fluorescence intensity to measure changes in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Compare the responses in wild-type versus TRPV4-KO cells for each treatment condition.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through channels in the cell membrane.
Materials:
-
Wild-type and TRPV4-KO HEK293 cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2)
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A)
-
Vehicle (DMSO)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV) to elicit currents.
-
-
Compound Application:
-
Record baseline currents.
-
Perfuse the cell with the TRPV4 agonist to activate TRPV4 channels in wild-type cells.
-
Apply this compound to confirm inhibition of the agonist-induced current in wild-type cells.
-
In TRPV4-KO cells, apply this compound and observe for any change in baseline current.
-
-
Data Analysis:
-
Measure the current amplitude at specific voltages.
-
Compare the current-voltage (I-V) relationships before and after compound application in both cell types.
-
Signaling Pathway and Experimental Logic
The use of this compound as a negative control is predicated on its specific interaction with the TRPV4 channel.
Caption: Logic of RN-9893 HCl action in different cell types.
References
Safety Operating Guide
Safe Disposal of RN-9893 Hydrochloride: A Procedural Guide
For Immediate Use by Laboratory Personnel
This document provides a comprehensive protocol for the safe disposal of RN-9893 hydrochloride, a chemical compound used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidelines are based on established best practices for the disposal of hazardous research chemicals.
I. Quantitative Data Summary for Chemical Handling
| Parameter | Guideline | Source |
| Exposure Limits | Not established. Handle with caution in a well-ventilated area or fume hood. | General Laboratory Practice |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile), safety goggles, and a lab coat are mandatory. | [1] |
| Waste Container | Clearly labeled, sealed, and compatible with chemical waste. | [2] |
| Spill Management | Absorb with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | [3] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to minimize exposure and ensure compliance with safety regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[1]
-
All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, clearly labeled hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of solutions down the drain.[3]
3. Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure that the waste container is kept securely sealed when not in use.
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all federal, state, and local regulations regarding hazardous waste disposal.[2]
III. Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps to be followed for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and EHS guidelines to ensure full compliance.
References
Navigating the Uncharted: A Safety and Handling Guide for RN-9893 Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of RN-9893 hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for managing novel or uncharacterized potent research chemicals, drawing parallels from analogous hydrochloride compounds used in laboratory settings.
Essential Personal Protective Equipment (PPE)
The primary route of exposure to powdered chemical agents is through inhalation and dermal contact. Therefore, a comprehensive PPE strategy is paramount. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Disposable Gloves | Nitrile, powder-free | Prevents skin contact. Double-gloving is recommended for extended handling or high-risk procedures. |
| Eye Protection | Safety Goggles | ANSI Z87.1 rated | Protects eyes from dust particles and splashes. |
| Face Protection | Face Shield | - | To be used in conjunction with safety goggles, especially when there is a risk of splashes. |
| Respiratory | N95 Respirator | NIOSH-approved | Prevents inhalation of fine dust particles. A higher level of respiratory protection may be necessary based on a risk assessment. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination. |
| Apparel | Protective Gown | - | Recommended for procedures with a high risk of contamination.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.
Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a designated, well-ventilated, and locked area. The container should be kept tightly closed and protected from moisture and air.
Weighing and Solution Preparation (To be performed in a certified chemical fume hood)
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper). Tare the balance with the weigh paper. Carefully transfer the required amount of this compound onto the weigh paper. Avoid creating dust.
-
Solubilization: Place the weigh paper with the compound into the appropriate vessel. Add the solvent to the vessel to dissolve the compound.
-
Decontamination: Clean all weighing tools and the balance with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Spill Management
-
Small Spills: For small powder spills, gently cover the spill with absorbent material. Wet the material with an appropriate solvent to prevent the powder from becoming airborne. Carefully collect the material and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Follow your institution's emergency procedures for hazardous material spills.
Disposal Plan
All waste generated from the handling of this compound, including empty containers, contaminated PPE, and cleaning materials, should be considered hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste (gloves, gowns, bench paper, etc.) should be collected in a designated, labeled hazardous waste container.[2] |
| Liquid Waste | Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Any sharps (needles, scalpels) contaminated with this compound should be disposed of in a designated sharps container. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste. |
| Disposal of all waste must be in accordance with federal, state, and local regulations.[2] |
Experimental Workflow: Risk Assessment for Handling Uncharacterized Compounds
The following diagram illustrates a logical workflow for assessing and mitigating risks before working with a new or uncharacterized chemical compound like this compound.
Caption: Risk assessment workflow for handling a new chemical compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
